2-Hydrazinobenzoic acid methyl ester hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-hydrazinylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-4-2-3-5-7(6)10-9;/h2-5,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMZPDCLKGUAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21533-63-1 | |
| Record name | methyl 2-hydrazinylbenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 2-hydrazinobenzoic acid methyl ester hydrochloride, a key intermediate in various synthetic applications, most notably the Fischer indole synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis, primarily utilized as a precursor for the construction of heterocyclic scaffolds. Its structure, featuring a hydrazine moiety ortho to a methyl ester on a benzene ring, makes it an ideal starting material for the synthesis of various indole derivatives through the celebrated Fischer indole synthesis.[1][2][3] The indole core is a ubiquitous motif in a vast array of pharmaceuticals, natural products, and functional materials. Consequently, having a robust and well-documented method for the preparation of this key precursor is of paramount importance to the scientific community. This guide aims to provide such a resource, grounded in established chemical principles and practical laboratory experience.
The Synthetic Pathway: A Strategic Approach
The most direct and efficient route to this compound commences with the readily available starting material, methyl anthranilate. The synthesis proceeds via a two-step sequence:
-
Diazotization of the primary aromatic amine of methyl anthranilate to form a diazonium salt.
-
Reduction of the diazonium salt to the corresponding hydrazine.
This strategy is advantageous as it utilizes a commercially available and relatively inexpensive starting material and employs well-understood and scalable reaction types.
Logical Framework of the Synthesis
Caption: Overall synthetic workflow from methyl anthranilate.
Mechanistic Insights: Understanding the "Why"
A thorough comprehension of the reaction mechanisms is crucial for troubleshooting and optimization.
The Diazotization of Methyl Anthranilate
The diazotization of a primary aromatic amine is a classic and fundamental transformation in organic chemistry.[4][5] The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).
Key Mechanistic Steps:
-
Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine of methyl anthranilate attacks the nitrosonium ion.
-
Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium salt.
Strict temperature control (0-5 °C) is critical during this step. Diazonium salts are thermally unstable and can decompose, leading to side reactions and a decrease in yield. The low temperature ensures the stability of the diazonium salt for the subsequent reduction step.
Reduction of the Diazonium Salt
The conversion of the diazonium salt to the hydrazine is a reduction reaction. Stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a commonly used and effective reducing agent for this transformation.
Mechanism of Reduction:
The precise mechanism of the reduction of diazonium salts with stannous chloride is complex, but it is generally accepted to proceed through a series of single electron transfers from Sn(II) to the diazonium cation, ultimately leading to the formation of the hydrazine and Sn(IV). The acidic conditions are necessary to maintain the stability of the reactants and intermediates.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl Anthranilate | 151.16 | 15.1 g | 0.1 | Starting material |
| Concentrated HCl | 36.46 | 50 mL | ~0.6 | Reagent and solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 | Diazotizing agent |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 45.1 g | 0.2 | Reducing agent |
| Deionized Water | 18.02 | As needed | - | Solvent |
| Ice | - | As needed | - | Cooling |
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Hydrazine derivatives are potentially toxic and should be handled with caution.[6][7][8]
Step-by-Step Procedure
Part A: Diazotization of Methyl Anthranilate
-
Preparation of the Amine Salt Solution: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine methyl anthranilate (15.1 g, 0.1 mol) and concentrated hydrochloric acid (25 mL). Stir the mixture to form a thick, white slurry of the hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the slurry to between 0 °C and 5 °C with vigorous stirring.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.2 g, 0.104 mol) in 20 mL of deionized water and cool the solution in an ice bath.
-
Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt slurry over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction mixture below 5 °C. The slurry will gradually dissolve to form a clear, yellowish solution of the diazonium salt.
-
Confirmation of Excess Nitrous Acid: After the addition is complete, continue stirring for an additional 15 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. A positive test (a dark blue-black color) indicates that the diazotization is complete. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
Experimental Workflow: Diazotization
Caption: Step-by-step workflow for the diazotization of methyl anthranilate.
Part B: Reduction to this compound
-
Preparation of the Reducing Solution: In a 500 mL beaker, dissolve stannous chloride dihydrate (45.1 g, 0.2 mol) in concentrated hydrochloric acid (25 mL). Cool the solution in an ice bath.
-
Reduction Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred stannous chloride solution. Maintain the temperature of the reaction mixture below 10 °C during the addition. A precipitate will form.
-
Isolation of the Product: After the addition is complete, continue to stir the mixture in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a small amount of cold diethyl ether to aid in drying. Dry the product under vacuum to yield this compound as a crystalline solid.
Characterization of the Final Product
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 202.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Data (Predicted and from Analogous Compounds):
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show a singlet for the methyl ester protons (~3.8 ppm), signals for the aromatic protons in the range of 6.8-7.9 ppm, and broad signals for the -NH-NH₃⁺ protons which may be exchangeable with D₂O.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals include the methyl ester carbon (~52 ppm), aromatic carbons (110-150 ppm), and the carbonyl carbon of the ester (~167 ppm).
-
IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (broad, ~3200-2800 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), and C=C stretching of the aromatic ring (~1600-1450 cm⁻¹).
-
Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 167.08.
Application in Fischer Indole Synthesis: A Practical Example
The synthesized this compound is a prime candidate for the Fischer indole synthesis. In a typical procedure, it is condensed with a ketone or aldehyde in the presence of an acid catalyst (e.g., acetic acid, sulfuric acid, or a Lewis acid) at elevated temperatures to yield the corresponding indole.[1][2][3]
Fischer Indole Synthesis Pathway
Caption: General scheme for the Fischer indole synthesis.
Conclusion and Future Outlook
The synthesis of this compound via the diazotization and subsequent reduction of methyl anthranilate is a robust and reliable method suitable for laboratory-scale preparation. This guide has provided a detailed protocol, mechanistic insights, and the necessary context for its application in further synthetic endeavors. The availability of this key intermediate facilitates the exploration of novel indole-based compounds with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions, particularly in the reduction step, could lead to even higher yields and purity, making this pathway amenable to larger-scale production.
References
- 1. rsc.org [rsc.org]
- 2. Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. hmdb.ca [hmdb.ca]
- 7. rsc.org [rsc.org]
- 8. Methyl 2-hydrazinylbenzoate hydrochloride | 21533-63-1 | WAA53363 [biosynth.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
Introduction
2-Hydrazinobenzoic acid methyl ester hydrochloride (CAS No. 21533-63-1) is a specialized organic compound of significant interest to the pharmaceutical and fine chemical industries. As a derivative of both benzoic acid and hydrazine, it serves as a versatile bifunctional building block for the synthesis of complex heterocyclic systems, including indazoles and other nitrogen-containing scaffolds prevalent in drug discovery. This guide provides an in-depth analysis of its core physicochemical properties, offering both established data and field-proven insights into its characterization, handling, and application for researchers, chemists, and drug development professionals.
Chemical Identity and Structure
The structural integrity and identity of a reagent are paramount for reproducible and successful synthesis. This compound is defined by the presence of an aromatic ring substituted with a hydrazinium chloride group and a methyl ester group in an ortho configuration. This arrangement dictates its reactivity, solubility, and overall chemical behavior.
| Identifier | Value | Source(s) |
| CAS Number | 21533-63-1 | [1][2][3] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 202.64 g/mol | [2][3] |
| IUPAC Name | methyl 2-hydrazinylbenzoate;hydrochloride | |
| Common Synonyms | Methyl 2-hydrazinobenzoate HCl, BUTTPARK 154/18-90 | [2] |
Chemical Structure:
Figure 1: Chemical structure of this compound.
The key functional groups—the hydrazinium ion (-NHNH₃⁺), the methyl ester (-COOCH₃), and the benzene ring—impart a combination of polar and non-polar characteristics, making it a unique synthetic intermediate.
Core Physicochemical Properties
Understanding the fundamental physical properties is critical for designing experimental conditions, from reaction setup to purification and storage.
| Property | Value / Description | Rationale & Scientific Insight |
| Appearance | White to off-white or light cream crystalline solid. | Inferred from the parent compound, 2-hydrazinobenzoic acid hydrochloride.[4] Color variations may indicate the presence of oxidized impurities. |
| Melting Point | Data not available (N/A) from surveyed sources.[3] For reference, the parent acid hydrochloride melts at 185 °C with decomposition .[5] | The melting point is a crucial indicator of purity. The absence of a sharp melting point or a value lower than expected for a pure sample often suggests contamination. The decomposition is characteristic of hydrazine salts. |
| Solubility Profile | Expected to be soluble in water and polar organic solvents like ethanol and methanol; moderately soluble in DMSO and DMF. | The hydrochloride salt form significantly enhances polarity and aqueous solubility. The parent acid is soluble in water.[4] The methyl ester group adds lipophilicity, potentially limiting solubility in highly non-polar solvents like hexanes. |
| Acidity (pKa) | Data not available. The relevant pKa would correspond to the dissociation of the hydrazinium ion (-NHNH₃⁺ ⇌ -NHNH₂ + H⁺). | The pKa value is critical for reactions where the free hydrazine is the active nucleophile. It can be determined experimentally via potentiometric titration. The free base can be generated in situ by adding a non-nucleophilic base like triethylamine or sodium bicarbonate. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous confirmation of molecular structure and is the cornerstone of quality control for any chemical intermediate.
Predicted Spectral Properties
While published spectra for this specific compound are scarce, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.[6][7]
-
Infrared (IR) Spectroscopy:
-
~3200-3400 cm⁻¹ (N-H stretch): Broad absorption bands corresponding to the N-H bonds of the hydrazinium group.
-
~2400-2800 cm⁻¹ (N⁺-H stretch): Broad bands characteristic of the amine salt.
-
~1720-1740 cm⁻¹ (C=O stretch): A strong, sharp peak indicating the ester carbonyl group.
-
~1600, 1450 cm⁻¹ (C=C stretch): Peaks associated with the aromatic ring.
-
~1200-1300 cm⁻¹ (C-O stretch): A strong band for the ester C-O bond.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):
-
~10-11 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group, often broad and exchangeable with D₂O.
-
~7.0-8.0 ppm (multiplet, 4H): Aromatic protons, exhibiting splitting patterns dictated by the ortho-substitution.
-
~3.8 ppm (singlet, 3H): A sharp singlet for the methyl ester (-OCH₃) protons.
-
-
¹³C NMR Spectroscopy (in DMSO-d₆):
-
~165-170 ppm: Carbonyl carbon of the methyl ester.
-
~110-150 ppm: Aromatic carbons (typically 4-6 signals depending on symmetry).
-
~52 ppm: Methoxy carbon (-OCH₃).
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak for the free base at m/z 166.07 [M-HCl]⁺. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
-
Stability, Storage, and Handling
The utility of hydrazine derivatives is often tempered by their stability. Proper storage and handling are not merely best practices; they are essential for ensuring reagent integrity and experimental success.
-
Chemical Stability: The primary liability of this compound is the hydrazine moiety, which is susceptible to oxidation . Exposure to atmospheric oxygen, especially in the presence of metal ions, can lead to degradation, often indicated by a color change to yellow or brown. The ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions.
-
Recommended Storage: For optimal shelf-life, the compound should be stored sealed in a dry environment at room temperature .[3] For long-term storage or for users in humid climates, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to minimize oxidative and hydrolytic degradation.[5]
-
Safe Handling: Based on data for the parent compound, 2-hydrazinobenzoic acid hydrochloride, this chemical should be handled with care. It is classified as a skin and eye irritant.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Proposed Synthesis and Quality Control Workflows
A reliable supply of high-purity material begins with a robust synthetic route and is verified by a validated analytical method.
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved in a two-step process starting from commercially available methyl anthranilate. This approach is based on well-established procedures for the synthesis of the parent acid.[9][10]
Step 1: Diazotization of Methyl Anthranilate. Methyl anthranilate is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt intermediate.
Step 2: Reduction of the Diazonium Salt. The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid. The final product, this compound, precipitates from the acidic solution and can be isolated by filtration.
Diagram 1: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Purity Assessment by HPLC
This protocol outlines a self-validating system for determining the purity of the title compound using High-Performance Liquid Chromatography (HPLC).
Objective: To separate the main compound from potential impurities (e.g., starting material, oxidation byproducts) and quantify its purity as a percentage of the total peak area.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile (diluent).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Perform a serial dilution to create a working solution of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% B to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Trustworthiness: This gradient method is designed to be a "stability-indicating" method. The wide polarity range covered by the gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak, providing a high degree of confidence in the calculated purity value.
Diagram 2: Experimental workflow for HPLC purity analysis.
Conclusion
This compound is a valuable chemical intermediate whose effective use hinges on a thorough understanding of its physicochemical properties. This guide has synthesized available data and expert chemical principles to provide a comprehensive overview of its identity, physical characteristics, spectral properties, and stability. By employing the robust analytical and handling protocols described herein, researchers and drug development professionals can ensure the quality and integrity of this reagent, leading to more reliable and reproducible outcomes in their synthetic endeavors.
References
- 1. CAS#:21533-63-1 | this compound | Chemsrc [chemsrc.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound - CAS:21533-63-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Hydrazinobenzoic acid hydrochloride CAS#: 52356-01-1 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Hydrazinobenzoic acid | C7H8N2O2 | CID 79223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 2-hydrazinobenzoic acid methyl ester hydrochloride (CAS No: 21533-63-1), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining and optimizing solubility.
Introduction to this compound
This compound is a derivative of benzoic acid.[4] While specific public data on its physicochemical properties are scarce, its structure, consisting of a benzene ring, a hydrazine group, a methyl ester, and a hydrochloride salt, dictates its solubility behavior. The presence of the hydrochloride salt generally enhances aqueous solubility compared to the free base, a common strategy in drug development to improve bioavailability.[5] However, its solubility in organic solvents, crucial for synthesis, purification, and formulation, requires careful consideration.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 21533-63-1 | [1][2][3] |
| Molecular Formula | C8H11ClN2O2 | [1][2] |
| Molecular Weight | 202.64 g/mol | [1][2] |
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] For this compound, several factors influence its solubility in organic solvents:
-
Polarity: The molecule possesses both polar (hydrazine hydrochloride, methyl ester) and non-polar (benzene ring) regions. Its hydrochloride salt form significantly increases its polarity, suggesting higher solubility in polar solvents.
-
Hydrogen Bonding: The hydrazine group can act as a hydrogen bond donor, while the ester's carbonyl oxygen can act as an acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Dielectric Constant: Solvents with a higher dielectric constant are generally better at solvating ions, which would favor the dissolution of the hydrochloride salt.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, although there are exceptions.
Based on these principles, a qualitative prediction of solubility in common organic solvents can be made.
Predicted Qualitative Solubility:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and have high dielectric constants, favoring dissolution of the polar salt. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High dielectric constants can solvate the ions, but lack of hydrogen bond donation may limit solubility compared to protic solvents. |
| Low Polarity | Dichloromethane, Chloroform | Low to Moderate | May interact with the non-polar benzene ring, but are less effective at solvating the ionic hydrochloride. |
| Non-Polar | Hexane, Toluene | Very Low | "Like dissolves like" principle suggests poor solubility due to the high polarity of the solute. |
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is crucial. The shake-flask method is a reliable and widely used technique to determine equilibrium solubility.[7][8]
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Protocol
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, dichloromethane, hexane)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved solid.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and collect the supernatant or filter the solution through a syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.
-
Analyze the standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis) to generate a calibration curve.
-
Dilute the collected supernatant sample to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.
Factors Influencing Solubility and Optimization Strategies
Several factors can be manipulated to enhance the solubility of this compound for specific applications.
Temperature
For most endothermic dissolution processes, increasing the temperature will increase solubility. This can be particularly useful for recrystallization processes. However, the stability of the compound at elevated temperatures should be assessed to avoid degradation.
Co-solvents
If the compound exhibits low solubility in a desired solvent, a co-solvent system can be employed.[9] For example, if the primary solvent is of low polarity, adding a small amount of a polar co-solvent like methanol or DMSO can significantly improve solubility.
pH Adjustment (in aqueous-organic mixtures)
While this guide focuses on organic solvents, it's important to note that in mixed aqueous-organic systems, pH plays a critical role. The solubility of hydrochloride salts can be influenced by the presence of acidic or basic species.[5]
Conclusion
References
- 1. chemwhat.com [chemwhat.com]
- 2. CAS#:21533-63-1 | this compound | Chemsrc [chemsrc.com]
- 3. This compound - CAS:21533-63-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saltise.ca [saltise.ca]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Framework for Elucidating the Mechanism of Action of Novel Chemical Entities: A Technical Guide Using 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride as a Case Study
Abstract: 2-Hydrazinobenzoic acid methyl ester hydrochloride is recognized primarily as a versatile chemical intermediate in synthetic chemistry.[1][2] While its derivatives are explored in medicinal chemistry, a specific, well-characterized biological mechanism of action for the parent compound is not established in the public domain literature.[1][3] This guide, therefore, pivots from documenting a known mechanism to presenting a comprehensive, field-proven framework for its discovery. We will use this compound as a hypothetical starting point to navigate the logical and technical progression from a compound of unknown function to a well-understood molecular mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel small molecules.
Part 1: Initial Hypothesis Generation and Phenotypic Screening
Before committing to resource-intensive target deconvolution, the primary objective is to establish a verifiable biological effect. This phase combines computational predictions with broad phenotypic screening to generate initial, testable hypotheses.
1.1. In Silico Target Prediction:
The chemical structure of a molecule provides the initial clues to its potential biological targets. The hydrazine moiety, for instance, is known to be reactive and can potentially form covalent bonds with enzymatic targets.[3] Modern computational tools can leverage vast databases of known ligand-protein interactions to predict potential targets for a novel structure.
-
Methodology: Utilize computational platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or PharmMapper. These tools compare the 2D or 3D structure of this compound against libraries of ligands with known protein targets.
-
Causality: This step is not for definitive target identification. Its purpose is to create a prioritized list of potential protein classes (e.g., kinases, oxidoreductases, transferases) that can guide the design of subsequent cell-based assays. For instance, if multiple predictions point towards a specific enzyme family, assays relevant to that family's function can be prioritized.
1.2. Broad-Based Phenotypic Screening:
A phenotypic screen assesses the effect of a compound on cell behavior or morphology without a preconceived bias about its target. This is a powerful, unbiased approach to uncover unexpected biological activities.
-
Recommended Protocol: NCI-60 Human Tumor Cell Line Screen (or equivalent)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., 100 µM to 10 nM).
-
Cell Plating: Seed cells from a diverse panel of human cancer cell lines (representing different tissues of origin like leukemia, melanoma, lung, colon, etc.) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the range of compound concentrations for a defined period (typically 48-72 hours).
-
Viability Assay: Following incubation, assess cell viability using a robust method such as the Sulforhodamine B (SRB) assay, which measures total protein content as a proxy for cell mass.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) for each cell line. A potent and differential response across the panel (i.e., high activity in some lines, low in others) suggests a specific mechanism rather than non-specific toxicity.
-
Data Presentation: Hypothetical Phenotypic Screening Results
| Cell Line | Tissue of Origin | GI50 (µM) |
| HL-60 | Leukemia | 1.5 |
| A549 | Lung | > 100 |
| HCT-116 | Colon | 5.2 |
| SK-MEL-28 | Melanoma | > 100 |
| OVCAR-3 | Ovarian | 2.1 |
The hypothetical data above suggests selective activity against leukemia, colon, and ovarian cancer cell lines, providing a focused starting point for mechanistic investigation.
Part 2: Target Identification and Validation
With a confirmed biological phenotype (e.g., selective cytotoxicity), the next critical phase is to identify the direct molecular target(s) responsible for this effect. Affinity-based chemical proteomics is a gold-standard technique for this purpose.
2.1. Experimental Workflow: Affinity-Based Target Identification
This workflow aims to "fish" for the binding partners of the compound from a complex cellular protein mixture.
Caption: Workflow for affinity-based target identification.
2.2. Protocol: Pull-Down Assay with Biotinylated Probe
-
Probe Synthesis: Chemically synthesize an analog of this compound that incorporates a linker arm and a biotin tag. It is crucial to choose a linker attachment point that is unlikely to interfere with the compound's primary binding interaction.
-
Cell Lysis: Grow and harvest a sensitive cell line (e.g., HL-60 from the hypothetical screen). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate.
-
Incubation: Incubate the protein lysate with the biotinylated probe (e.g., 10 µM) for 1-2 hours at 4°C. In a parallel control experiment, incubate a separate aliquot of lysate with DMSO or a structurally similar but inactive analog probe.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated probe and any bound proteins.
-
Washing: Use a magnetic rack to immobilize the beads. Discard the supernatant and wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) and heat. Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in both the probe-treated sample and the control sample. A true target will be significantly enriched in the probe-treated sample.
2.3. Target Validation: Biophysical Confirmation
Once a high-confidence candidate protein is identified, it is essential to validate the direct binding interaction using orthogonal, label-free methods.
-
Surface Plasmon Resonance (SPR): This technique measures the binding of the compound (analyte) to the purified recombinant target protein (ligand) immobilized on a sensor chip in real-time. It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization of an interaction, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Part 3: Delineating the Downstream Signaling Pathway
Identifying the direct target is only half the story. The next step is to understand how the interaction between the compound and its target leads to the observed cellular phenotype (e.g., apoptosis).
3.1. Investigating Target-Proximal Events:
Assuming the identified target is an enzyme (e.g., a kinase), the immediate downstream events would involve changes in the phosphorylation state of its substrates.
-
Methodology: Phosphoproteomics
-
Treat the sensitive cell line (e.g., HL-60) with the compound at a concentration near its GI50 for a short duration (e.g., 1-6 hours).
-
Lyse the cells, digest the proteins into peptides.
-
Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Causality: By comparing the phosphoproteome of treated vs. untreated cells, one can identify substrates that show altered phosphorylation, directly implicating signaling pathways regulated by the target enzyme.
-
3.2. Mapping the Broader Pathway
The initial phosphoproteomic data can be used to construct a hypothesis about the affected signaling pathway. This hypothesis is then tested using more targeted methods.
Caption: Hypothetical signaling pathway initiated by the compound.
-
Experimental Protocol: Western Blot Analysis
-
Hypothesis: Based on phosphoproteomic data, hypothesize that the compound inhibits Kinase X, leading to dephosphorylation of Substrate Y, which in turn activates a pro-apoptotic pathway.
-
Experiment: Treat cells with the compound for various times and at various concentrations.
-
Lysate Preparation: Prepare whole-cell lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with specific antibodies against:
-
Phospho-Substrate Y (to show a decrease).
-
Total Substrate Y (as a loading control).
-
A marker of apoptosis, such as cleaved PARP or cleaved Caspase-3 (to show an increase).
-
-
Detection: Use chemiluminescence or fluorescence to detect the antibody signals.
-
References
An In-depth Technical Guide to the Reactive Sites of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
Executive Summary: 2-Hydrazinobenzoic acid methyl ester hydrochloride is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its strategic arrangement of a nucleophilic hydrazino group, an electrophilic ester, and a modifiable aromatic ring makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds, particularly indazolones.[1][2] This guide provides a comprehensive analysis of the molecule's key reactive sites, offering insights into the chemical principles governing their reactivity and providing field-proven protocols for their selective modification.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C8H11ClN2O2, exists as a stable, crystalline solid.[1][3] The hydrochloride salt form enhances its stability and solubility in polar solvents. The molecule's reactivity is dictated by three primary functional domains: the hydrazinium moiety at the C2 position, the methyl ester at the C1 position, and the benzene ring itself.
| Property | Value | Source |
| CAS Number | 21533-63-1 | [3][4] |
| Molecular Formula | C8H11ClN2O2 | [3][4] |
| Molecular Weight | 202.64 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
The spatial arrangement of these groups is critical. The ortho-positioning of the nucleophilic hydrazino group and the electrophilic ester group is the key structural feature that enables facile intramolecular cyclization reactions.
References
An In-depth Technical Guide to 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride: From Discovery to Modern Synthesis
Abstract
2-Hydrazinobenzoic acid methyl ester hydrochloride is a versatile chemical intermediate of significant interest to researchers and drug development professionals. Its strategic placement of a reactive hydrazine group and a methyl ester on a benzene ring makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound. We will delve into the foundational principles that led to its creation, provide a detailed, field-proven synthetic protocol, and explore its applications in modern organic chemistry.
Historical Context: The Legacy of Emil Fischer and the Dawn of Hydrazine Chemistry
The story of this compound is inextricably linked to the pioneering work of the German chemist Emil Fischer. In 1875, Fischer reported the first synthesis of phenylhydrazine, a discovery that opened a new frontier in organic chemistry.[1] This seminal work provided chemists with a novel reagent for the characterization and synthesis of carbonyl compounds. The true synthetic power of arylhydrazines was unveiled in 1883 with the advent of the Fischer indole synthesis , a reaction that remains a cornerstone of heterocyclic chemistry to this day.[2][3][4] This acid-catalyzed reaction between an arylhydrazine and an aldehyde or ketone provides a direct route to the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products.[2][3]
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound is typically achieved through a three-step process starting from 2-aminobenzoic acid. This process involves:
-
Diazotization of 2-aminobenzoic acid to form a diazonium salt.
-
Reduction of the diazonium salt to form 2-hydrazinobenzoic acid hydrochloride.
-
Esterification of the carboxylic acid to the methyl ester.
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol synthesizes information from established methods for the preparation of arylhydrazines and subsequent esterification.[6][7][8]
Step 1 & 2: Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride
-
Diazotization:
-
In a beaker equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 2-aminobenzoic acid (anthranilic acid) in water.
-
Add concentrated hydrochloric acid portion-wise while stirring. The anthranilic acid will dissolve and its hydrochloride salt may begin to precipitate.
-
Cool the mixture to 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt. The completion of diazotization can be confirmed with a positive test on starch-iodide paper.[8]
-
-
Reduction:
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid, ensuring the mixture is well-chilled in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature between 5-10°C.[7]
-
After the addition is complete, allow the reaction mixture to stand, which may be followed by the addition of more concentrated hydrochloric acid to precipitate the product.[8]
-
Collect the precipitated 2-hydrazinobenzoic acid hydrochloride by filtration, wash with cold, dilute hydrochloric acid, and dry under vacuum.
-
Step 3: Esterification to this compound
-
Fischer Esterification:
-
Suspend the dried 2-hydrazinobenzoic acid hydrochloride in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may crystallize out upon cooling or after partial removal of the solvent under reduced pressure.
-
Collect the crystalline product by filtration, wash with a small amount of cold methanol or diethyl ether to remove any unreacted starting material and residual acid, and dry thoroughly.
-
Data Summary: A Comparison of Reduction Methods
The critical step in the synthesis of the 2-hydrazinobenzoic acid core is the reduction of the diazonium salt. While various reducing agents can be employed, stannous chloride and sulfur dioxide (or sulfites) are commonly used. The choice of reductant can influence the yield and purity of the final product.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Stannous Chloride (SnCl₂) · 2H₂O | Acidic medium (HCl), low temperature (0-10°C) | High yields, reliable, readily available | Tin salts can be difficult to remove from the product |
| Sulfur Dioxide (SO₂) / Sulfites | Aqueous solution, low temperature | Cleaner work-up (gaseous byproduct) | Requires handling of SO₂ gas or sulfite solutions |
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor to substituted indoles via the Fischer indole synthesis.[2][3][4] The presence of the methyl ester at the ortho position can influence the regioselectivity of the cyclization and provides a handle for further synthetic transformations.
The general mechanism of the Fischer indole synthesis is as follows:
-
Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: An acid-catalyzed[2][2]-sigmatropic rearrangement occurs.
-
Cyclization and Aromatization: The intermediate undergoes cyclization and elimination of ammonia to form the aromatic indole ring.[3]
Caption: Key stages of the Fischer Indole Synthesis.
Beyond indole synthesis, the hydrazine moiety can be used to construct other heterocyclic systems such as pyrazoles and triazoles, making this compound a versatile building block in medicinal chemistry.[5]
Conclusion
This compound, a compound born from the foundational principles of hydrazine chemistry established by Emil Fischer, continues to be a relevant and valuable tool for synthetic chemists. Its straightforward, multi-step synthesis from readily available starting materials, combined with its utility in the construction of complex heterocyclic scaffolds, ensures its continued importance in both academic research and industrial drug development. This guide has provided a comprehensive overview of its historical context, a detailed synthetic protocol, and an insight into its primary applications, serving as a valuable resource for professionals in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride | Benchchem [benchchem.com]
- 7. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: A Robust Workflow for High-Sensitivity Glycan Analysis Using 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Sensitive Glycan Analysis
Glycosylation is a pivotal post-translational modification that profoundly influences protein folding, stability, function, and immunogenicity.[1] Characterizing the glycan profile of biotherapeutics is therefore a regulatory requirement and a critical aspect of drug development and quality control. Native glycans, however, lack the chromophores necessary for UV or fluorescence detection and often exhibit poor ionization efficiency in mass spectrometry (MS).[2] To overcome these limitations, chemical derivatization of the glycan's reducing end is a near-universal step in analytical workflows.[3][4] This process attaches a tag that enhances analytical sensitivity and predictability.
This application note details a comprehensive workflow utilizing 2-Hydrazinobenzoic acid methyl ester hydrochloride, a highly effective labeling reagent for sensitive and reliable glycan analysis. The methodology leverages the specific reaction between the reagent's hydrazine moiety and the glycan's aldehyde group to form a stable hydrazone linkage, enabling robust analysis by Ultra-Performance Liquid Chromatography with Fluorescence and Mass Spectrometry detection (UPLC-FLR-MS).
Principle of the Method: Hydrazone Formation
The core of this method is the chemical derivatization of the reducing end of the glycan. In solution, glycans exist in equilibrium between their cyclic (hemiacetal) and open-chain (aldehyde) forms. The hydrazine group (-NHNH₂) of 2-Hydrazinobenzoic acid methyl ester acts as a potent nucleophile, reacting with the aldehyde group of the glycan in a condensation reaction. This reaction, typically catalyzed by a mild acid, results in the formation of a stable hydrazone bond.[5][6][7]
This chemistry is distinct from the more common reductive amination, which involves the formation of a Schiff base followed by a reduction step to create a secondary amine.[2][3] The direct formation of the stable hydrazone linkage simplifies the labeling protocol by eliminating the need for a separate reducing agent like sodium cyanoborohydride. The attached label provides a strong fluorophore for sensitive detection and enhances ionization for mass spectrometry.
Figure 1: Chemical Reaction. Reaction of a glycan's aldehyde with 2-Hydrazinobenzoic acid methyl ester to form a stable hydrazone.
Experimental Workflow Overview
The entire process, from glycoprotein to analytical data, follows a streamlined four-stage workflow. Each stage is designed to ensure high recovery, efficient labeling, and the generation of clean data suitable for detailed characterization.
Figure 2: Overall Workflow. A four-stage process for the analysis of N-glycans from glycoproteins.
Detailed Protocols
Part A: N-Glycan Release via PNGase F Digestion
This protocol is designed for the enzymatic release of N-linked glycans from glycoproteins.
Materials:
-
Purified glycoprotein sample (10-50 µg)
-
Denaturation Buffer: 0.4 M Ammonium Bicarbonate (pH ~8.0) with 8 M Guanidine HCl or 1% SDS
-
PNGase F (Peptide: N-Glycosidase F)
-
Incubator or water bath at 37°C
-
Ethanol (ice-cold)
Protocol:
-
Denaturation: Dissolve 10-50 µg of the glycoprotein sample in 20 µL of Denaturation Buffer. Heat at 100°C for 5 minutes to fully denature the protein. Allow to cool to room temperature.
-
Enzymatic Digestion: Add 2 µL of PNGase F (e.g., 500 U/µL). Incubate the reaction mixture at 37°C for 16-24 hours to ensure complete release of N-glycans.[5]
-
Protein Precipitation: Add 3 volumes (approx. 66 µL) of ice-cold ethanol to the reaction mixture to precipitate the deglycosylated protein. Incubate at -20°C for 30 minutes.
-
Glycan Recovery: Centrifuge at 14,000 x g for 15 minutes. Carefully collect the supernatant, which contains the released glycans.
-
Drying: Dry the collected supernatant completely using a vacuum centrifuge. The dried glycan pellet is now ready for derivatization.
Part B: Derivatization with 2-Hydrazinobenzoic Acid Methyl Ester HCl
This protocol details the labeling of the released glycans.
Materials:
-
Dried glycan sample
-
Labeling Reagent: this compound
-
Labeling Solution: Prepare fresh by dissolving the labeling reagent in a 9:1 (v/v) mixture of Methanol and Glacial Acetic Acid to a final concentration of ~25 mg/mL.
-
Water bath or heat block at 65°C
Protocol:
-
Reagent Addition: Add 20 µL of the freshly prepared Labeling Solution to the dried glycan pellet. Vortex thoroughly for 1 minute to ensure complete dissolution.
-
Incubation: Tightly cap the reaction vial and incubate at 65°C for 2 hours. This condition is adapted from optimal reductive amination protocols and promotes efficient hydrazone formation.[3]
-
Cooling & Dilution: After incubation, allow the vial to cool to room temperature. Add 80 µL of 90% Acetonitrile / 10% Water to the reaction mixture in preparation for purification.
Part C: Purification of Labeled Glycans via HILIC SPE
This step is critical for removing excess labeling reagent, which can interfere with downstream analysis.[3][4]
Materials:
-
HILIC (Hydrophilic Interaction Liquid Chromatography) SPE cartridge or plate (e.g., 10-50 mg sorbent bed)
-
SPE Vacuum Manifold
-
Wash Solution: 90% Acetonitrile / 10% Water
-
Elution Buffer: 20% Acetonitrile / 80% Water (or 50 mM Ammonium Formate)
Protocol:
-
Cartridge Equilibration: Place the HILIC SPE cartridge on the vacuum manifold. Condition the cartridge by passing 1 mL of water, followed by 1 mL of the Wash Solution.
-
Sample Loading: Load the diluted labeled glycan sample from Part B onto the equilibrated cartridge. Allow it to pass through slowly via gravity or gentle vacuum.
-
Washing: Wash the cartridge with 3 x 1 mL of the Wash Solution. This step thoroughly removes the more hydrophobic excess labeling reagent while the hydrophilic labeled glycans are retained on the stationary phase.
-
Elution: Place a clean collection tube under the cartridge. Elute the purified, labeled glycans by adding 2 x 0.5 mL of the Elution Buffer.
-
Drying: Dry the eluted sample in a vacuum centrifuge. The sample is now ready for UPLC-FLR-MS analysis.
Analytical Methods: UPLC-FLR-MS
The purified, labeled glycans are separated by HILIC-UPLC, which is ideal for resolving glycan isomers, and detected by series-coupled fluorescence and mass spectrometry detectors.[1]
| UPLC Parameters | Setting |
| Column | ACQUITY UPLC BEH Amide Column (e.g., 1.7 µm, 2.1 x 150 mm) |
| Mobile Phase A | 50 mM Ammonium Formate, pH 4.4 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 60°C |
| Injection Vol. | 5 µL (reconstituted in 75% ACN) |
| Gradient | 75% B to 55% B over 30 min |
Table 1: Recommended starting parameters for HILIC-UPLC separation of labeled glycans.[8]
| Detector | Parameter | Setting |
| Fluorescence (FLR) | Excitation λ | 330 nm (start point, requires optimization) |
| Emission λ | 420 nm (start point, requires optimization) | |
| Mass Spec. (ESI-MS) | Ionization Mode | Positive |
| Capillary Voltage | 3.0 kV | |
| Cone Voltage | 40-60 V | |
| Mass Range (m/z) | 400 - 2500 | |
| Source Temp. | 150°C | |
| Desolvation Temp. | 450°C |
Table 2: Recommended starting parameters for FLR and ESI-MS detection.
Data Interpretation & Expected Results
The workflow will produce a fluorescence chromatogram where each peak corresponds to a different glycan structure. The relative peak area can be used for quantitative profiling. Concurrently, the mass spectrometer provides accurate mass data for each eluting peak, allowing for the determination of the monosaccharide composition. Further fragmentation using tandem MS (MS/MS) can be used to elucidate structural details such as sequence and branching. The high sensitivity of the label should allow for the confident identification of low-abundance glycoforms.
Conclusion
The use of this compound provides a powerful and streamlined method for glycan derivatization. The formation of a stable hydrazone linkage in a single step simplifies the sample preparation process compared to multi-step methods. The resulting labeled glycans exhibit excellent characteristics for analysis by HILIC-UPLC-FLR-MS, enabling sensitive, robust, and reliable characterization of glycoprotein glycosylation for research, development, and quality control applications.
References
- 1. aspariaglycomics.com [aspariaglycomics.com]
- 2. In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 5. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Demonstration of hydrazide tagging for O-glycans and a central composite design of experiments optimization using the INLIGHT™ reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of Monosaccharides using a Streamlined Derivatization Protocol with 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
Abstract: The quantitative analysis of monosaccharides is fundamental in fields ranging from biopharmaceutical development to food science and metabolomics. However, their inherent polarity and lack of a strong chromophore make direct analysis by common techniques like reverse-phase HPLC-UV challenging.[1][2] This application note presents a detailed and robust protocol for the derivatization of reducing monosaccharides using 2-Hydrazinobenzoic acid methyl ester hydrochloride. The described method is based on reductive amination, a reliable two-step process that covalently attaches a UV-active and ionizable tag to each sugar molecule, significantly enhancing detection sensitivity and chromatographic performance.[3][4] We will delve into the reaction mechanism, provide a step-by-step workflow, discuss critical parameters, and offer expert insights to ensure successful implementation.
Principle of Derivatization: Reductive Amination
Chemical derivatization is an essential strategy to improve the analytical properties of carbohydrates.[2] The protocol described herein utilizes the principle of reductive amination, a cornerstone of glycan analysis.[3][5] The process involves two key stages:
-
Hydrazone Formation: The hydrazine moiety (-NH-NH₂) of 2-Hydrazinobenzoic acid methyl ester reacts with the open-chain aldehyde or ketone group of a reducing monosaccharide. This acid-catalyzed condensation reaction forms a transient Schiff base-like intermediate known as a hydrazone, releasing a molecule of water.
-
Reduction to a Stable Linkage: The unstable hydrazone is immediately stabilized through reduction. A mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, selectively reduces the carbon-nitrogen double bond (C=N) to a stable secondary amine linkage.[4][6]
The resulting derivatized monosaccharide incorporates the benzoic acid methyl ester group, which acts as a strong chromophore for UV detection and facilitates efficient ionization for mass spectrometry (MS) analysis.
Caption: Mechanism of two-step reductive amination.
Materials and Reagents
Reagents
-
Monosaccharide standards (e.g., D-glucose, D-galactose, D-mannose, N-acetylglucosamine, etc.)
-
Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Glacial Acetic Acid
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (for MS-compatible mobile phases)[9]
Equipment
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath capable of maintaining 65-85°C
-
Vortex mixer
-
Calibrated micropipettes
-
Fume hood
-
HPLC system with UV/Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer
Detailed Experimental Protocol
This protocol is optimized for derivatizing a standard monosaccharide mixture. Adjustments may be necessary for complex biological samples.
Preparation of Solutions
-
Monosaccharide Sample: Prepare a stock solution of monosaccharide standards (e.g., 10 mg/mL in water). For derivatization, use an aliquot and dry it completely under vacuum. This is a critical step as water can interfere with the reaction.
-
Derivatization Reagent Solution:
-
In a fume hood, dissolve 30 mg of this compound and 20 mg of sodium cyanoborohydride in 1 mL of a 70:30 (v/v) mixture of DMSO and glacial acetic acid.
-
Vortex thoroughly until all components are dissolved.
-
Trustworthiness: This solution should be prepared fresh daily for optimal reactivity. The acetic acid acts as a catalyst for hydrazone formation.
-
Derivatization Workflow
-
Place the dried monosaccharide sample (typically 10-100 nmol) in a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the freshly prepared Derivatization Reagent Solution to the dried sample.
-
Vortex the tube for 1 minute to ensure the sample is fully dissolved and mixed.
-
Incubate the reaction mixture in a heating block at 65°C for 90 minutes .
-
After incubation, remove the sample and allow it to cool to room temperature.
-
Add 950 µL of a 50:50 (v/v) mixture of acetonitrile and water to the reaction vial. This dilutes the sample 20-fold and prepares it for HPLC analysis.
-
Vortex briefly and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
Caption: Step-by-step experimental workflow.
Summary of Reaction Conditions
The following table summarizes the key parameters for the derivatization protocol, providing a quick reference for laboratory execution.
| Parameter | Recommended Value | Rationale & Expert Insights |
| Labeling Reagent | 2-Hydrazinobenzoic acid methyl ester HCl | Provides a strong chromophore for UV detection and is amenable to MS analysis. |
| Reducing Agent | Sodium cyanoborohydride (NaCNBH₃) | Mild reductant specific for the imine/hydrazone bond. NaBH(OAc)₃ is a viable, less toxic alternative.[4][6] |
| Solvent System | 70% DMSO / 30% Acetic Acid | DMSO is an excellent solvent for both the polar sugars and the less polar reagent. Acetic acid catalyzes the reaction. |
| Reaction Temperature | 65°C | Provides sufficient energy to drive the reaction to completion without significant degradation of common monosaccharides. |
| Reaction Time | 90 minutes | Empirically determined to be sufficient for achieving high derivatization yields for a range of monosaccharides. |
| Sample State | Dry | The initial reaction is a condensation that releases water; starting with a dry sample drives the equilibrium toward product formation. |
Analysis and Troubleshooting
HPLC Analysis Conditions
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5-10% B, increasing to 30-40% B over 15-20 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30-40°C
-
Detection: UV at ~254 nm or by Mass Spectrometry (ESI, positive mode).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peak Intensity | Incomplete reaction; degraded reagents; insufficient sample. | Prepare fresh derivatization reagent. Ensure the sample is completely dry before adding the reagent. Increase incubation time or temperature slightly (e.g., to 70°C). |
| Multiple Peaks per Standard | Anomer formation (incomplete reaction); side reactions. | Ensure the reduction step goes to completion. Check the purity of standards and reagents. |
| Poor Peak Shape | Column overload; incompatibility with injection solvent. | Dilute the sample further before injection. Ensure the injection solvent is similar in composition to the initial mobile phase. |
| Sialic Acid Loss | Sialic acids are labile and can be lost under harsh conditions.[10][11] | While this protocol is generally mild, for highly accurate sialic acid quantification, consider a specific stabilization protocol like methyl esterification prior to labeling.[10][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. The Pre- and Post-Column Derivatization on Monosaccharide Composition Analysis, a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. Evaporative fluorophore labeling of carbohydrates via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 2-Hydrazinobenzoic acid | SIELC Technologies [sielc.com]
- 10. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride for Advanced Mass Spectrometry-Based Proteomics
Introduction: Navigating the Electrophilic Proteome
In the landscape of proteomics, the comprehensive analysis of protein function, regulation, and interaction is paramount. Mass spectrometry has become an indispensable tool in this endeavor, enabling the identification and quantification of thousands of proteins from complex biological samples.[1] However, a significant portion of the proteome, particularly proteins containing electrophilic cofactors, transient intermediates, and labile post-translational modifications (PTMs), remains challenging to study with conventional methods.[2][3] These "undruggable" targets are often central to disease pathways, making their characterization a critical goal for researchers, scientists, and drug development professionals.[4]
This guide introduces 2-Hydrazinobenzoic acid methyl ester hydrochloride as a potent chemical probe for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to investigate the functional state of enzymes in their native environment.[5] Unlike traditional ABPP probes that target nucleophilic amino acid residues, hydrazine-based probes are designed to covalently label electrophilic sites within proteins, offering a unique window into a less explored hemisphere of the proteome.[4][6]
Chemical Principle: The Versatile Reactivity of Hydrazine Probes
This compound belongs to a class of organohydrazine probes that exhibit broad reactivity towards a diverse range of electrophilic functionalities.[4] This versatility stems from the electron-rich nature of the hydrazine moiety, which can engage with protein targets through multiple mechanisms.[2][3][6]
Key Reaction Mechanisms:
-
Direct Polar Coupling (DPC): The hydrazine probe can act as a nucleophile and directly attack electrophilic centers in proteins, such as aldehydes, ketones, and other carbonyl-containing PTMs. This forms a stable covalent bond.
-
Oxidative Fragmentation/Coupling (OFC): The probe can undergo oxidation, particularly in the presence of redox-active cofactors (e.g., flavins, hemes), to generate a reactive radical species. This radical can then couple with the protein, often at or near the active site.[2][3][6]
This dual reactivity allows a single probe to target multiple enzyme classes, including oxidoreductases, transferases, and hydrolases, that utilize electrophilic cofactors or intermediates.[2][5]
Experimental Workflow: From Labeling to Identification
The successful application of this compound in a proteomics experiment involves a series of well-defined steps, from initial sample preparation to final data analysis.
References
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Versatile ‘chemoproteomic probes’ for activity-based protein profiling | Penn Today [penntoday.upenn.edu]
- 5. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Carbohydrate Analysis Using 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Addressing the Challenges in Carbohydrate Analysis
The intricate world of glycobiology presents significant analytical challenges. Carbohydrates, due to their high polarity, lack of strong chromophores, and complex isomeric and anomeric forms, are notoriously difficult to analyze with high sensitivity and resolution.[1] Derivatization, or the chemical modification of an analyte to enhance its analytical properties, is a cornerstone of modern carbohydrate analysis.[2] By attaching a tag to the reducing end of a carbohydrate, we can dramatically improve its detectability by techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Visible detection and Mass Spectrometry (MS).[3][4]
This guide focuses on the application of a promising derivatizing agent, 2-Hydrazinobenzoic acid methyl ester hydrochloride (2-HBME HCl) , for the sensitive analysis of carbohydrates. This compound belongs to the class of phenylhydrazine derivatives, which are well-established reagents for the formation of stable hydrazone derivatives with the aldehyde or ketone functionality of reducing sugars.[5][6] The resulting derivatized sugars exhibit enhanced ionization efficiency in mass spectrometry and possess a chromophore for strong UV absorbance, thereby overcoming the inherent analytical limitations of native carbohydrates.
Application Notes: The Utility of this compound
This compound serves as a versatile tool for the derivatization of a wide range of reducing monosaccharides and oligosaccharides. Its application is particularly valuable in fields requiring precise and sensitive carbohydrate quantification and characterization, such as biomarker discovery, pharmaceutical development, and food science.
Principle of Derivatization
The core of this application lies in the reaction between the hydrazine functional group of 2-HBME and the open-chain aldehyde or ketone form of a reducing sugar. This condensation reaction, typically carried out under mildly acidic to neutral conditions, results in the formation of a stable hydrazone.
Key Advantages of 2-Hydrazinobenzoic Acid Methyl Ester as a Derivatizing Agent:
-
Enhanced UV Detection: The benzoic acid moiety in the 2-HBME tag acts as a strong chromophore, allowing for highly sensitive detection of the derivatized carbohydrates using UV-Vis detectors, typically in the range of 280-310 nm. This is a significant advantage over native carbohydrates, which lack UV absorbance.
-
Improved Mass Spectrometric Ionization: The derivatization tag enhances the ionization efficiency of carbohydrates in both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[5][4] This leads to lower limits of detection and more reliable quantification.
-
Enhanced Chromatographic Separation: The introduction of the relatively non-polar phenyl group allows for the separation of derivatized sugars using reversed-phase HPLC, a robust and widely available chromatographic technique.[7][8] This provides better resolution of different monosaccharides and their isomers compared to methods used for underivatized sugars.
-
Potential for Further Modification: The methyl ester group offers a potential site for further chemical modification. For instance, it could be hydrolyzed to the corresponding carboxylic acid post-derivatization to alter the polarity of the analyte for different chromatographic applications or to introduce a negative charge for specific MS detection modes.
-
Structural Elucidation in MS/MS: The fragmentation pattern of the derivatized carbohydrates in tandem mass spectrometry (MS/MS) can provide valuable structural information, including the sequence of monosaccharides in an oligosaccharide.[3] The fragmentation of the hydrazone linkage and the sugar backbone can be systematically analyzed to piece together the carbohydrate structure.
Data Presentation: Expected Chromatographic Performance
The following table provides a hypothetical representation of the expected retention times for common monosaccharides derivatized with 2-HBME HCl and separated by reversed-phase HPLC. Actual retention times will vary depending on the specific HPLC system, column, and mobile phase conditions.
| Monosaccharide | Expected Retention Time (min) |
| Glucuronic Acid | 8.5 |
| Galacturonic Acid | 9.2 |
| N-Acetylglucosamine | 12.1 |
| N-Acetylgalactosamine | 12.8 |
| Glucose | 15.4 |
| Galactose | 15.9 |
| Mannose | 16.5 |
| Xylose | 18.2 |
| Fucose | 20.1 |
| Rhamnose | 21.3 |
Note: The elution order is influenced by the polarity of the individual monosaccharides, with more polar sugars generally eluting earlier.
Protocols: A Step-by-Step Guide to Carbohydrate Derivatization with 2-HBME HCl
This section provides detailed protocols for the derivatization of carbohydrates, from sample preparation to the final derivatization reaction. These protocols are based on well-established methods for similar hydrazine-based derivatizing agents and should be optimized for specific applications.
Part 1: Sample Preparation - Hydrolysis of Glycoproteins (Optional)
For the analysis of monosaccharide composition from glycoproteins, a hydrolysis step is required to release the individual monosaccharides.
-
Acid Hydrolysis:
-
To approximately 50-100 µg of a purified glycoprotein sample, add 100 µL of 2 M trifluoroacetic acid (TFA).
-
Incubate the mixture in a sealed reaction vial at 100°C for 4 hours for neutral sugars or at 80°C for 6 hours for sialic acids.
-
After incubation, cool the sample to room temperature.
-
Evaporate the TFA under a gentle stream of nitrogen or using a vacuum concentrator.
-
To ensure complete removal of the acid, add 100 µL of methanol and evaporate to dryness. Repeat this step twice.
-
Re-dissolve the dried hydrolysate in 50 µL of ultrapure water.
-
Part 2: Derivatization with this compound
This protocol outlines the derivatization of released monosaccharides or carbohydrate standards.
Reagents and Materials:
-
This compound (2-HBME HCl)
-
Anhydrous Methanol
-
Glacial Acetic Acid
-
Sodium Acetate
-
Carbohydrate standards (e.g., glucose, mannose, galactose)
-
Reaction vials (2 mL, with PTFE-lined screw caps)
-
Heating block or oven
-
Vortex mixer
Preparation of Reagents:
-
Derivatization Reagent Solution (0.1 M 2-HBME HCl in Methanol): Dissolve 20.3 mg of 2-HBME HCl in 1 mL of anhydrous methanol. This solution should be prepared fresh.
-
Catalyst Solution (1 M Sodium Acetate in Water): Dissolve 82 mg of anhydrous sodium acetate in 1 mL of ultrapure water.
Derivatization Procedure:
-
Sample Aliquoting: Pipette an aliquot of the carbohydrate sample (containing 1-10 nmol of total reducing sugar) or the hydrolyzed glycoprotein sample into a 2 mL reaction vial.
-
Drying: Evaporate the sample to complete dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reagent Addition:
-
To the dried sample, add 50 µL of the Derivatization Reagent Solution (0.1 M 2-HBME HCl in methanol).
-
Add 10 µL of the Catalyst Solution (1 M Sodium Acetate in water). The sodium acetate will neutralize the HCl salt of the reagent and help maintain a suitable pH for the reaction.
-
Add 5 µL of glacial acetic acid to catalyze the hydrazone formation.
-
-
Reaction Incubation:
-
Vortex the mixture gently to ensure all components are dissolved and mixed thoroughly.
-
Seal the vial tightly and incubate the reaction mixture at 70°C for 1 hour in a heating block or oven.
-
-
Post-Derivatization:
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for analysis by HPLC or can be further processed for mass spectrometry. For direct HPLC injection, it may be necessary to dilute the sample with the initial mobile phase.
-
Part 3: HPLC Analysis of 2-HBME Derivatized Carbohydrates
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 305 nm.
-
Injection Volume: 10-20 µL.
Note: These conditions are a starting point and should be optimized for the specific separation requirements.
Trustworthiness and Self-Validation
The protocols described are grounded in established chemical principles of hydrazone formation and are analogous to widely used methods for other hydrazine-based derivatizing agents. To ensure the validity of your results, it is crucial to incorporate the following self-validating steps into your workflow:
-
Use of Standards: Always run a mixture of known carbohydrate standards alongside your unknown samples. This will allow for the confirmation of peak identities based on retention times and for the generation of a calibration curve for quantification.
-
Internal Standard: The inclusion of an internal standard (a non-endogenous sugar that is not present in your sample) can help to correct for variations in sample preparation and injection volume.
-
Blank Runs: Injecting a blank sample (containing all reagents except the carbohydrate) is essential to identify any interfering peaks originating from the reagents or the solvent.
-
Spike and Recovery: To assess for matrix effects in complex samples, a known amount of a standard can be "spiked" into a sample and the recovery calculated.
Conclusion
This compound is a valuable reagent for the derivatization of carbohydrates, enabling their sensitive and robust analysis by HPLC and mass spectrometry. The protocols and application notes provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this powerful analytical strategy. By understanding the underlying principles and incorporating self-validating measures, users can achieve reliable and high-quality data in their carbohydrate research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. open.clemson.edu [open.clemson.edu]
Application Notes and Protocols: A Step-by-Step Guide for Labeling N-Glycans with 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
Abstract
The structural analysis of N-linked glycans is fundamental to understanding protein function, biomarker discovery, and ensuring the quality of biotherapeutic glycoproteins. Chemical derivatization of glycans is a critical step to enhance their detection by mass spectrometry (MS) and liquid chromatography (LC). This guide provides a comprehensive, step-by-step protocol for the labeling of released N-glycans using 2-Hydrazinobenzoic acid methyl ester hydrochloride (2-HB-Me). This method leverages hydrazide chemistry to form a stable hydrazone linkage with the reducing end of the glycan, introducing a hydrophobic and ionizable tag that significantly improves signal intensity in mass spectrometry. This document outlines the entire workflow, from enzymatic glycan release to labeling, purification, and analysis, while explaining the scientific rationale behind each procedural choice to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Rationale for 2-HB-Me Labeling
N-glycans, lacking inherent chromophores or strong ionizable groups, are notoriously difficult to analyze in their native state.[1] Derivatization is therefore essential for sensitive detection.[2] While reductive amination with tags like 2-aminobenzamide (2-AB) is common, hydrazide-based labeling offers a distinct chemical pathway with specific advantages.[3][4]
The reaction between a hydrazide and the open-ring aldehyde form of a reducing sugar creates a stable hydrazone linkage. This process does not require a separate reduction step, simplifying the workflow. The incorporation of the 2-HB-Me tag, a hydrophobic aromatic structure, is designed to:
-
Enhance Ionization Efficiency: The tag significantly improves the response of labeled glycans in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[4][5]
-
Improve Chromatographic Separation: The increased hydrophobicity allows for robust separation using reversed-phase liquid chromatography (RPLC), offering an orthogonal separation technique to the more common hydrophilic interaction liquid chromatography (HILIC).[2]
-
Provide a Fixed Mass Modification: The tag adds a constant mass to each glycan, simplifying spectral interpretation.
This guide provides a detailed protocol adapted from established hydrazide labeling methodologies, offering a strong foundational procedure for researchers to implement and optimize.[6][7]
Overall Experimental Workflow
The comprehensive process for 2-HB-Me labeling and analysis involves four primary stages:
-
N-Glycan Release: Enzymatic cleavage of N-glycans from the glycoprotein backbone.
-
Labeling Reaction: Covalent attachment of the 2-HB-Me tag to the released glycans.
-
Purification: Removal of excess labeling reagent and other contaminants.
-
Analysis: Interrogation of the labeled glycans via Mass Spectrometry and/or HPLC.
References
- 1. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophobic derivatization of N-linked glycans for increased ion abundance in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophobic Derivatization of N-linked Glycans for Increased Ion Abundance in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the 50% Hydrazine Solution Method for O-Glycans Release, their Chemical Labeling, and HPLC Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of O-Glycans from Mucins Using Hydrazine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrazine Moiety as a Versatile Chemical Probe for Exploring the Cellular Electrophilome: Application Notes and Protocols
This guide provides an in-depth exploration of hydrazine-based chemical probes for the study of cellular biology, with a particular focus on their application in Activity-Based Protein Profiling (ABPP). While the initial query centered on 2-Hydrazinobenzoic acid methyl ester hydrochloride, extensive literature review reveals a more robust and well-documented application of "clickable" hydrazine probes, such as alkynylated derivatives of phenelzine. These probes offer a powerful platform for the covalent targeting and identification of a wide array of cellular enzymes, particularly those harboring electrophilic cofactors. This document will, therefore, focus on these advanced, field-proven tools to provide researchers, scientists, and drug development professionals with the necessary technical insights and detailed protocols to leverage this powerful technology.
Introduction: Beyond the Nucleophilic Proteome
Traditional chemical biology has largely focused on probes that target nucleophilic amino acid residues, providing invaluable insights into enzyme function. However, a significant portion of the proteome utilizes electrophilic cofactors, transient intermediates, and labile post-translational modifications to carry out essential biochemical transformations.[1] Hydrazine-based probes, with their electron-rich nature, serve as powerful tools to explore this "uncharted hemisphere" of the proteome.[1][2] These probes can act as both nucleophiles and reducing agents, allowing them to covalently label a diverse range of protein targets through multiple mechanisms.[3][4]
The core strength of this approach lies in its ability to profile enzyme activity directly within a complex biological system. The covalent nature of the interaction allows for the "tagging" of active enzymes, which can then be isolated and identified. Furthermore, the activity-dependent nature of the labeling means that the probe can be used in competitive profiling experiments to identify and assess the selectivity of small molecule inhibitors.[3]
Chemical Probe Profile: Alkynyl-Phenelzine Hydrazine Probe (PHZyne)
For the protocols and applications detailed below, we will focus on a well-characterized clickable hydrazine probe, an alkynylated analog of the monoamine oxidase (MAO) inhibitor, phenelzine (referred to here as PHZyne).[5]
| Property | Description | Reference |
| Probe Name | Alkynyl-Phenelzine Hydrazine Probe (PHZyne) | [5] |
| Core Scaffold | Phenelzine, a known irreversible MAO inhibitor. | [3] |
| Reactive Moiety | Hydrazine (-NHNH₂) | [2][3] |
| Functional Handle | Terminal Alkyne (-C≡CH) | [5] |
| Mechanism of Action | Covalent modification of protein targets via Direct Polar Coupling (DPC) or Oxidative Fragmentation/Coupling (OFC). | [2][6] |
| Primary Target Classes | Enzymes with electrophilic or oxidizing cofactors (e.g., FAD, Fe/2OG, Cu, Heme). | [7][8] |
Mechanism of Covalent Targeting
The versatility of hydrazine probes stems from their ability to engage with cellular targets through at least two distinct chemical mechanisms. This dual reactivity broadens the scope of discoverable targets compared to more conventional probes.
Direct Polar Coupling (DPC)
In this mechanism, the nucleophilic hydrazine directly attacks a protein-bound electrophile, such as the pyruvoyl cofactor of S-adenosyl-l-methionine decarboxylase (AMD1).[9] This results in the formation of a stable covalent bond, with the entire probe molecule remaining attached to the protein.
Oxidative Fragmentation/Coupling (OFC)
This mechanism is particularly relevant for enzymes with oxidizing cofactors, such as flavoenzymes (e.g., MAO). The enzyme's oxidative active site initiates a C-N bond fragmentation within the probe. This process leads to the loss of the hydrazine group and the covalent attachment of the clickable alkyne portion of the probe to the enzyme or its cofactor.[2][6]
Caption: Dual mechanisms of hydrazine probe reactivity.
Key Cellular Targets of Hydrazine Probes
Chemoproteomic studies using PHZyne and similar probes have identified a wide range of cellular targets, demonstrating the broad utility of this approach.[3][8]
| Target Class | Examples | Significance | Reference |
| Flavoenzymes | Monoamine Oxidase A/B (MAOA/B), Lysine-Specific Demethylase 1 (LSD1), NQO2 | Involved in neurotransmitter metabolism, epigenetics, and redox cycling. | [3][4][8] |
| Heme Enzymes | Cytochrome P450 family | Critical for drug metabolism and steroid synthesis. | [2][6] |
| Metalloenzymes (Fe/2OG) | Fat mass and obesity-associated protein (FTO), ALKBH family | Regulators of nucleic acid demethylation and DNA repair. | [4] |
| Copper-Binding Proteins | COX17 | Involved in mitochondrial respiration. | [2][6] |
| Other Electrophiles | Secernin-3 (N-terminal glyoxylyl group) | A novel post-translational modification with emerging roles in nociception. | [5][9] |
Experimental Protocols
The following protocols provide a framework for using a clickable hydrazine probe like PHZyne for activity-based protein profiling in cultured mammalian cells.
Protocol 1: In Situ Labeling of Cellular Proteomes
This protocol describes the treatment of live cells with the hydrazine probe to label target proteins within their native environment.
Materials:
-
HEK293T or other mammalian cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
PHZyne probe (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Dry ice or liquid nitrogen
Procedure:
-
Cell Culture: Plate cells (e.g., HEK293T) in a 10 cm dish and grow to ~80-90% confluency.
-
Probe Treatment:
-
For dose-response experiments, treat cells with varying concentrations of PHZyne (e.g., 10, 25, 50, 100 µM) in complete medium. Include a DMSO vehicle control.
-
Incubate cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.[6]
-
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add 1 mL of cold PBS to the plate and gently scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis and Proteome Preparation:
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen or on dry ice.
-
Store pellets at -80°C until ready for downstream analysis.
-
Protocol 2: Visualization of Labeled Proteins via Click Chemistry and In-Gel Fluorescence
This protocol uses copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a fluorescent reporter tag to the probe-labeled proteins for visualization by SDS-PAGE.
Materials:
-
Probe-labeled cell pellets from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Rhodamine-azide (Rh-N₃) reporter tag (stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (stock in water)
-
SDS-PAGE sample buffer
-
Precast polyacrylamide gels
-
Fluorescence gel scanner
Procedure:
-
Lysate Preparation:
-
Resuspend the cell pellet in 500 µL of cold lysis buffer.
-
Sonicate the sample on ice to ensure complete lysis and shear DNA.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (proteome) to a new tube and determine the protein concentration (e.g., using a BCA assay).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50 µg of the labeled proteome with PBS to a final volume of 50 µL.
-
Add the following "click" reagents sequentially:
-
Rh-N₃ (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO₄ (final concentration: 1 mM)
-
-
Vortex briefly and incubate at room temperature for 1 hour, protected from light.[6]
-
-
SDS-PAGE and Fluorescence Scanning:
-
Stop the reaction by adding 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Separate the proteins on a polyacrylamide gel.
-
Visualize the labeled proteins by scanning the gel on a fluorescence scanner (e.g., using excitation/emission wavelengths appropriate for rhodamine).
-
References
- 1. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Phenelzine-based probes reveal Secernin-3 is involved in thermal nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matthewslab.org [matthewslab.org]
- 8. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Quantitative Glycomics: A Detailed Application Guide to N-Glycan Analysis using 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
For researchers, scientists, and drug development professionals delving into the intricate world of glycosylation, this guide provides a comprehensive, in-depth protocol for the quantitative analysis of N-linked glycans using 2-Hydrazinobenzoic acid methyl ester hydrochloride (2-HB-MeCl). Moving beyond a simple recitation of steps, this document elucidates the scientific principles underpinning each stage of the workflow, ensuring a robust and reproducible methodology.
Introduction: The Significance of Quantitative Glycomics and the Role of 2-HB-MeCl
Glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and autoimmune disorders, making the quantitative analysis of glycans an indispensable tool in biomarker discovery and the development of biotherapeutics.
Quantitative glycomics aims to accurately determine the abundance of different glycan structures within a complex biological sample. A key challenge in this field is the poor ionization efficiency of native glycans in mass spectrometry (MS). Chemical derivatization of glycans with a labeling reagent at their reducing end is a widely adopted strategy to enhance MS sensitivity and enable accurate quantification.[1][2]
This compound (2-HB-MeCl) is a hydrazide-containing labeling reagent that offers distinct advantages for quantitative glycomics. Its hydrazine group reacts specifically with the aldehyde group of the open-ring form of a glycan's reducing end to form a stable hydrazone. This targeted derivatization allows for efficient labeling and subsequent purification. The methyl ester group on the aromatic ring is hypothesized to enhance the hydrophobicity and ionization efficiency of the labeled glycan, leading to improved signal intensity in mass spectrometry.
This application note provides a detailed protocol for N-glycan sample preparation, labeling with 2-HB-MeCl, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS), empowering researchers to achieve high-quality, quantitative data.
Experimental Workflow Overview
The entire process, from glycoprotein to quantitative data, involves a series of meticulously controlled steps. Each stage is crucial for the integrity of the final results.
Caption: High-level workflow for quantitative N-glycan analysis.
Detailed Protocols and Methodologies
This section provides step-by-step protocols for each phase of the quantitative glycomics workflow using 2-HB-MeCl. The causality behind key experimental choices is explained to ensure a deep understanding of the methodology.
N-Glycan Release from Glycoproteins
The initial and critical step is the enzymatic release of N-glycans from the protein backbone. This protocol is optimized for glycoproteins in solution.
Materials:
-
Glycoprotein sample (e.g., purified monoclonal antibody, serum)
-
Denaturation Buffer: 50 mM Tris-HCl, pH 8.0, with 8 M Guanidine HCl
-
Reducing Agent: 100 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating Agent: 200 mM Iodoacetamide (IAM) in water (prepare fresh in the dark)
-
Peptide-N-Glycosidase F (PNGase F)
-
Tris-HCl buffer (50 mM, pH 7.5)
Protocol:
-
Denaturation and Reduction:
-
Dissolve 50-100 µg of the glycoprotein sample in 25 µL of Denaturation Buffer.
-
Add 2.5 µL of 100 mM DTT.
-
Incubate at 56°C for 45 minutes. This step unfolds the protein and reduces disulfide bonds, making the glycosylation sites accessible to PNGase F.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 2.5 µL of 200 mM IAM.
-
Incubate in the dark at room temperature for 30 minutes. Alkylation of the free sulfhydryl groups prevents the reformation of disulfide bonds.
-
-
Buffer Exchange (Optional but Recommended):
-
To remove the denaturants and reducing/alkylating agents that can interfere with PNGase F activity, perform a buffer exchange using a 10 kDa molecular weight cutoff spin filter.
-
Wash the sample three times with 50 mM Tris-HCl, pH 7.5.
-
-
Enzymatic Deglycosylation:
-
Adjust the final volume of the glycoprotein solution to 45 µL with 50 mM Tris-HCl, pH 7.5.
-
Add 5 µL of PNGase F (typically 1-2 units).
-
Incubate at 37°C for 12-18 hours (overnight). PNGase F cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue of the protein.
-
Labeling of Released N-Glycans with 2-HB-MeCl
This stage involves the chemical tagging of the released N-glycans with this compound. The reaction forms a stable hydrazone linkage.
References
Application Note: A Robust Workflow for the Quantitative Analysis of Sialic Acids in Biological Samples Using 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride Derivatization
Abstract
Sialylation is a critical quality attribute (CQA) of many biotherapeutic glycoproteins, influencing their serum half-life, efficacy, and immunogenicity.[1] Accurate quantification of sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), is therefore essential throughout the drug development lifecycle. This application note presents a detailed experimental workflow for the analysis of sialic acids using a pre-column derivatization method with 2-Hydrazinobenzoic acid methyl ester hydrochloride (2-HB-Me-HCl). This method offers a reliable and sensitive approach for researchers, scientists, and drug development professionals engaged in glycoprotein characterization. The protocol covers sample preparation from glycoproteins, the chemical derivatization procedure, and subsequent analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection.
Introduction: The Significance of Sialylation
Sialic acids are a family of nine-carbon, negatively charged monosaccharides typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1][2] In biopharmaceuticals, the type and extent of sialylation can profoundly impact the therapeutic protein's stability, biological activity, and circulatory half-life.[1] For instance, appropriate sialylation can increase the anti-inflammatory activity of Immunoglobulin G (IgG) and prevent rapid clearance from circulation.[1]
Conversely, the presence of non-human sialic acids, like Neu5Gc, can trigger an immune response in patients, as humans do not endogenously synthesize this variant.[1] Consequently, regulatory bodies such as the International Council for Harmonisation (ICH) mandate the characterization and quantification of sialic acid content for glycoprotein biopharmaceuticals as a CQA.[1]
Direct analysis of sialic acids is challenging due to their poor ionization efficiency in mass spectrometry and lack of a strong chromophore for UV detection.[3] Chemical derivatization is a widely adopted strategy to overcome these limitations.[4][5] This process attaches a tag to the sialic acid molecule, enhancing its stability and detectability for robust analytical separation and quantification.[4][5]
Principle of the Method: Derivatization with 2-HB-Me-HCl
This workflow is based on the chemical derivatization of the α-keto acid group of sialic acid with this compound. The core of this method lies in the nucleophilic addition reaction between the hydrazine group of 2-HB-Me-HCl and the ketone carbonyl group of the sialic acid. This reaction forms a stable hydrazone derivative that is amenable to chromatographic separation and highly sensitive detection.
The Chemistry: Sialic acids are a type of α-keto acid.[6] The hydrazine moiety (-NHNH₂) is a potent nucleophile that reacts with carbonyl groups (aldehydes and ketones) to form a stable C=N double bond, yielding a hydrazone.[1][7] This reaction is typically acid-catalyzed and proceeds efficiently under mild heating. The resulting 2-HB-Me derivative provides a stable, easily detectable product for downstream analysis. While other hydrazine-containing reagents like 2,4-dinitrophenylhydrazine (DNPH) are common, reagents like 4-hydrazinobenzoic acid (a structural analog of the title compound) have been shown to be advantageous due to higher stability, solubility, and reduced impurities.[1][7]
The overall workflow involves three key stages:
-
Release: Sialic acids are liberated from the glycoprotein backbone via mild acid hydrolysis.
-
Derivatization: The released sialic acids are reacted with 2-HB-Me-HCl to form stable, detectable hydrazones.
-
Analysis: The derivatized sialic acids are separated and quantified using RP-HPLC, typically with fluorescence or UV detection.
Workflow Overview Diagram
Caption: High-level experimental workflow for sialic acid analysis.
Materials and Reagents
-
Sialic Acid Standards:
-
N-Acetylneuraminic acid (Neu5Ac) (e.g., Sigma-Aldrich)
-
N-Glycolylneuraminic acid (Neu5Gc) (e.g., Sigma-Aldrich)
-
-
Derivatization Reagent:
-
This compound (2-HB-Me-HCl)
-
-
Solvents and Buffers:
-
Acetic Acid, Glacial (ACS Grade)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Sodium Hydroxide (for pH adjustment)
-
-
Equipment:
-
HPLC system with Fluorescence or UV detector
-
RP-HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Heating block or water bath
-
Microcentrifuge
-
pH meter
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Detailed Experimental Protocols
Protocol 1: Release of Sialic Acids from Glycoproteins
This protocol describes the liberation of sialic acids from the glycan chains of a protein therapeutic.
-
Sample Preparation: Prepare a solution of your glycoprotein sample (e.g., monoclonal antibody) at a concentration of approximately 1-2 mg/mL in ultrapure water.
-
Hydrolysis: To 50 µL of the glycoprotein solution, add 50 µL of 4 M acetic acid to achieve a final concentration of 2 M acetic acid.
-
Scientist's Note: Mild acid hydrolysis is critical to selectively cleave the terminal sialic acid linkages without significantly degrading the core glycan structure or other monosaccharides.[1] Acetic acid is commonly used for this purpose.
-
-
Incubation: Securely cap the reaction vial and incubate in a heating block at 80°C for 2 hours .[1]
-
Cooling and Neutralization: After incubation, cool the sample to room temperature. Centrifuge briefly to collect any condensate. The resulting solution contains the released sialic acids and is ready for derivatization.
Protocol 2: Derivatization with 2-Hydrazinobenzoic Acid Methyl Ester HCl
This protocol is adapted from established methods for analogous hydrazine-based reagents used for derivatizing α-keto acids.[7][8]
-
Reagent Preparation: Prepare the 2-HB-Me-HCl derivatization solution.
-
Dissolve 2-HB-Me-HCl in a suitable solvent mixture, such as methanol/acetic acid, to a final concentration of ~10-20 mM.
-
Scientist's Note: The acidic conditions help catalyze the hydrazone formation. The exact solvent composition may require optimization for your specific application to ensure complete dissolution and reaction efficiency.
-
-
Derivatization Reaction:
-
To the 100 µL of hydrolysate from Protocol 1, add 100 µL of the 2-HB-Me-HCl reagent solution.
-
Also prepare calibration standards by adding 100 µL of the reagent to 100 µL of known concentrations of Neu5Ac and Neu5Gc standards (e.g., 0.1 to 10 µM).
-
-
Incubation: Vortex the mixture gently and incubate at 60°C for 60 minutes in a heating block.[8] Protect the samples from light during incubation.
-
Scientist's Note: The reaction kinetics for hydrazone formation are enhanced at elevated temperatures. A 60-minute incubation is typically sufficient for the reaction to proceed to completion.[8]
-
-
Sample Finalization: After incubation, cool the samples to room temperature. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an HPLC vial for analysis.
Chemical Reaction Diagram
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Fluorescent labeling of a carboxyl group of sialic acid for MALDI-MS analysis of sialyloligosaccharides and ganglioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mcat-review.org [mcat-review.org]
- 7. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride in Pharmaceutical Development
Introduction: A Versatile Scaffold for Heterocyclic Drug Candidates
2-Hydrazinobenzoic acid methyl ester hydrochloride is a key building block in medicinal chemistry, prized for its bifunctional nature which allows for the construction of a diverse array of heterocyclic systems.[1] The presence of a reactive hydrazine moiety ortho to a methyl ester on a benzene ring provides a powerful synthon for the synthesis of privileged structures in drug discovery, including indazoles and pyridazinones. These heterocyclic cores are found in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[2][3]
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and safety considerations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C8H11ClN2O2 | [4] |
| Molecular Weight | 202.64 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water and other polar solvents | [1] |
| CAS Number | 21533-63-1 | [5] |
Safety and Handling
As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Hydrazine derivatives are potentially toxic and should be treated as such.[1]
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
Synthetic Applications and Protocols
The strategic placement of the hydrazine and methyl ester groups in this compound allows for a variety of cyclization strategies to form valuable heterocyclic scaffolds.
Synthesis of Indazole Derivatives: A Gateway to Bioactive Molecules
Indazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. The synthesis of indazolones from 2-hydrazinobenzoic acid hydrochloride is a well-established and efficient process.[6]
Workflow for Indazolone Synthesis:
Caption: Workflow for the synthesis of indazolone.
Protocol: Synthesis of Indazolone [6]
This protocol details the cyclization of 2-hydrazinobenzoic acid hydrochloride to form indazolone.
Materials:
-
2-Hydrazinobenzoic acid hydrochloride
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Evaporating dish
-
Steam bath
Procedure:
-
In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 47.1 g (0.25 mole) of 2-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 30 minutes. A pale yellow solution should form.
-
Transfer the resulting solution in two portions to a 23-cm evaporating dish and concentrate on a steam bath to approximately one-fourth of its original volume.
-
The indazolone will initially separate and then redissolve as the acid concentration increases during evaporation.
-
Upon cooling, the indazolone will crystallize.
-
Collect the crystals by filtration, wash with cold water, and air dry.
Expected Outcome:
This procedure should yield indazolone as a crystalline solid. The yield and purity can be determined by standard analytical techniques such as melting point determination and spectroscopy.
Synthesis of Pyridazinone Derivatives: Accessing a Privileged Scaffold
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group.[2] They are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[2][7] The synthesis of pyridazinones can be achieved through the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound or a γ-keto acid.[8]
Conceptual Workflow for Pyridazinone Synthesis:
Caption: Conceptual workflow for pyridazinone synthesis.
Representative Protocol: Synthesis of a Substituted Pyridazinone
This protocol provides a general method for the synthesis of a pyridazinone derivative from this compound and a suitable γ-keto acid.
Materials:
-
This compound
-
A suitable γ-keto acid (e.g., levulinic acid)
-
Ethanol or acetic acid (solvent)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve equimolar amounts of this compound and the γ-keto acid in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottomed flask.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Ethanol or acetic acid are commonly used as they are good solvents for both reactants and facilitate the condensation and cyclization steps.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Purification: Recrystallization or column chromatography is essential to remove any unreacted starting materials and byproducts, yielding a pure pyridazinone derivative.
Fischer Indole Synthesis: A Potential Route to Indole-based Therapeutics
The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[9][10] While less specifically documented for this compound, this reaction represents a powerful potential application for the synthesis of indole-2-carboxylic acid derivatives, which are precursors to various pharmaceuticals.
Mechanism of the Fischer Indole Synthesis:
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement followed by elimination of ammonia to form the aromatic indole ring.[9]
Conceptual Workflow for Fischer Indole Synthesis:
Caption: Conceptual workflow of the Fischer Indole Synthesis.
General Considerations for Fischer Indole Synthesis:
-
Acid Catalyst: A variety of Brønsted and Lewis acids can be used, including HCl, H2SO4, polyphosphoric acid, and zinc chloride.[9] The choice of catalyst can significantly impact the reaction outcome.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures.
-
Substrate Scope: The reaction is compatible with a wide range of aldehydes and ketones.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of pharmaceutically relevant heterocyclic compounds. The protocols and application notes provided herein offer a starting point for researchers and drug development professionals to explore the rich chemistry of this compound. The ability to readily access important scaffolds such as indazoles and pyridazinones underscores its significance in the ongoing quest for novel therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. chemwhat.com [chemwhat.com]
- 5. CAS#:21533-63-1 | this compound | Chemsrc [chemsrc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Labeling Efficiency of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
Welcome to the technical support center for 2-Hydrazinobenzoic acid methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for labeling experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to optimize your reactions, diagnose issues, and achieve reliable, high-efficiency conjugation.
Introduction to Hydrazone Ligation
The reaction between a hydrazine derivative, such as this compound, and an aldehyde or ketone to form a hydrazone bond is a cornerstone of bioconjugation.[1][2] This chemoselective ligation is valued for its specificity and ability to proceed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules like proteins and peptides.[1] However, the efficiency and stability of this reaction are highly dependent on several critical parameters. Understanding these factors is key to successful and reproducible labeling.
The core of this reaction is a nucleophilic addition of the hydrazine to the carbonyl carbon of an aldehyde or ketone.[3][4] This is followed by a dehydration step to form the stable C=N double bond of the hydrazone.[3][4] The overall process is reversible and exquisitely sensitive to pH.[3][5]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when using this compound for labeling.
Q1: What is the optimal pH for hydrazone formation, and why is it so critical?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.0.[5][6] This is because the reaction mechanism involves a delicate balance. An acidic environment is required to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the hydrazine.[5] However, if the pH is too low (below ~4), the hydrazine nucleophile itself becomes protonated, rendering it unreactive.[5][6] Conversely, at neutral or high pH (above ~8), there are insufficient protons to effectively catalyze the rate-limiting dehydration of the carbinolamine intermediate.[5] This results in a characteristic bell-shaped curve for the reaction rate versus pH.[5]
Q2: My reaction yield is low. What are the most likely causes?
A2: Low yield is a frequent challenge and can stem from several factors:
-
Suboptimal pH: As discussed above, the pH must be carefully controlled within the 4.5-6.0 range for optimal results.[5][6]
-
Reactant Reactivity: Ketones are generally less reactive than aldehydes due to greater steric hindrance and electronic effects.[5] If you are labeling a ketone, you may need to increase the reaction time or temperature.
-
Hydrolysis of the Product: The hydrazone bond is susceptible to hydrolysis, particularly under acidic conditions.[6] While the reaction is favored at acidic pH, prolonged exposure can lead to degradation of your conjugate.[6] It is a fine balance between formation and degradation.
-
Reactant Quality: Ensure the purity and stability of both your molecule to be labeled and the this compound. Hydrazine solutions can be prone to oxidation, so using freshly prepared solutions is recommended.[6]
-
Side Reactions: Azine formation can occur if the newly formed hydrazone reacts with another molecule of the aldehyde or ketone.[6] Using a slight excess of the hydrazine reagent can help to minimize this side reaction.[6]
Q3: How can I monitor the progress of my labeling reaction?
A3: Several analytical techniques can be used to monitor the reaction:
-
Thin Layer Chromatography (TLC): This is a simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the reaction progress and can be used to determine the percentage of conversion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that not only separates the components of the reaction mixture but also provides mass information to confirm the identity of the desired conjugate.[5]
-
UV-Vis Spectroscopy: If the formed hydrazone has a unique absorbance profile, this can be a convenient way to monitor its formation in real-time.
Q4: How stable is the resulting hydrazone bond?
A4: The stability of the hydrazone bond is pH-dependent and generally lower than that of an oxime bond.[7][8][9] Hydrazones are susceptible to acid-catalyzed hydrolysis.[7][8][9] This property can be advantageous for applications requiring pH-sensitive release, such as drug delivery systems targeting acidic endosomes.[7] For applications requiring high stability, the hydrazone bond can be reduced to a more stable hydrazine linkage using a mild reducing agent like sodium cyanoborohydride.[3][10]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during labeling with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Unfavorable pH | Adjust the pH to the optimal range of 4.5-6.0 using a suitable buffer (e.g., acetate buffer).[5] |
| Low Reactivity of Carbonyl | If labeling a ketone, increase the reaction temperature (e.g., to 37°C) or prolong the reaction time.[5] Consider using a catalyst. | |
| Reactant Degradation | Use freshly prepared solutions of this compound.[6] Ensure the purity of your aldehyde/ketone-containing molecule. | |
| Insufficient Catalyst | For reactions at or near neutral pH, the addition of a nucleophilic catalyst like aniline (10-100 mM) can significantly accelerate the reaction.[6][11] | |
| Product Degradation | Hydrolysis of Hydrazone | Minimize reaction time at acidic pH. Once the reaction is complete, adjust the pH to neutral for storage.[6] Store the purified conjugate at low temperatures (-20°C or -80°C).[6] |
| Oxidation | If your molecule is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Products Observed | Side Reactions (e.g., Azine Formation) | Use a slight excess (1.2-1.5 equivalents) of this compound.[6] |
| Impure Starting Materials | Purify the starting materials before the labeling reaction. | |
| Difficulty in Purification | Similar Polarity of Product and Starting Material | Optimize your chromatography conditions. For hydrazones, which can be acid-sensitive, consider using a column with basic alumina or base-treated silica.[12] Reverse-phase HPLC can also be an effective purification method. |
| Oily Product | Trituration with a non-polar solvent like cold pentane or hexane may induce crystallization.[13] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is another option.[13] |
Experimental Protocols
General Protocol for Hydrazone Ligation
This protocol provides a starting point for labeling an aldehyde- or ketone-containing molecule with this compound.
-
Dissolve the Carbonyl Compound: Dissolve your aldehyde- or ketone-containing molecule in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0).
-
Prepare Hydrazine Solution: Prepare a fresh solution of this compound in the same buffer.
-
Initiate the Reaction: Add 1.2-1.5 equivalents of the this compound solution to the solution of your carbonyl compound.
-
Incubate: Gently mix the reaction and incubate at room temperature or 37°C.
-
Monitor Progress: Monitor the reaction by TLC, HPLC, or LC-MS until completion.
-
Purification: Purify the resulting hydrazone conjugate by a suitable method, such as HPLC or column chromatography.
Protocol for Aniline-Catalyzed Ligation at Neutral pH
For biomolecules that are sensitive to acidic conditions, an aniline-catalyzed reaction at neutral pH is recommended.[5][11]
-
Prepare Buffered Solutions: Prepare solutions of your carbonyl compound and this compound in a neutral buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Prepare Aniline Catalyst Solution: Prepare a stock solution of aniline in the same buffer.
-
Combine Reactants: Mix the carbonyl compound and this compound solutions.
-
Add Catalyst: Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate and Monitor: Incubate the reaction at room temperature and monitor its progress as described above.
-
Purify: Purify the conjugate as needed.
Visualizing the Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental Workflow for Hydrazone Ligation.
Caption: Simplified Mechanism of Hydrazone Formation.
Conclusion
Optimizing the labeling efficiency of this compound requires a thorough understanding of the reaction mechanism and the influence of key parameters, particularly pH. By carefully controlling the reaction conditions and employing appropriate analytical techniques for monitoring, researchers can achieve high yields of their desired conjugates. This guide provides the foundational knowledge and practical troubleshooting strategies to empower scientists in their bioconjugation endeavors.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reaction Yield with 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
Welcome to the technical support guide for 2-Hydrazinobenzoic acid methyl ester hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges, with a primary focus on troubleshooting low reaction yields, and provide answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to optimize your experimental outcomes.
Troubleshooting Guide: Low Reaction Yield
Low product yield is a frequent and often multifaceted issue in organic synthesis. This guide provides a systematic approach to diagnosing and resolving the root causes when working with this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting low yields. Start with "Low Yield Observed" and follow the decision points to identify and address potential issues.
Caption: Troubleshooting workflow for low reaction yields.
Issue 1: Problems Related to the Starting Material
Q: My reaction is not proceeding as expected, or the yield is significantly lower than anticipated. Could the issue be with the this compound itself?
A: Yes, the quality and handling of the starting material are critical. Here’s a breakdown of potential issues and how to address them:
-
Purity and Degradation:
-
Causality: this compound can degrade over time, especially if not stored correctly. It is also hygroscopic, meaning it can absorb moisture from the air, which may interfere with certain reactions.[1]
-
Troubleshooting:
-
Verify Purity: Before use, it's advisable to check the purity of the reagent, for instance by taking a melting point or running a quick NMR spectrum.
-
Proper Storage: Always store the compound in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.[2][3] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).[3]
-
-
-
The Impact of the Hydrochloride Salt:
-
Causality: The starting material is a hydrochloride salt. The protonated hydrazine group is significantly less nucleophilic than its free base form. For reactions requiring a nucleophilic hydrazine (e.g., condensation with a carbonyl), the free base must be generated in situ or prior to the reaction.[4]
-
Troubleshooting:
-
In Situ Free-Basing: Add a suitable base to the reaction mixture to neutralize the hydrochloride and liberate the free hydrazine. The choice of base is crucial and depends on the reaction conditions. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like sodium bicarbonate or potassium carbonate.
-
Stoichiometry of the Base: Ensure at least one equivalent of base is used to neutralize the hydrochloride salt. An excess of base may be required depending on the reaction.
-
Pre-treatment: In some cases, you can generate the free base before adding the other reactants. This involves dissolving the hydrochloride salt in a suitable solvent and adding a base, followed by extraction of the free base into an organic solvent.
-
-
Issue 2: Suboptimal Reaction Conditions
Q: I've confirmed the quality of my starting material and I'm using a base to free the hydrazine, but my yields are still low. What other reaction parameters should I investigate?
A: Optimizing reaction conditions is key. Consider the following factors:
-
Solvent Choice:
-
Causality: The solubility of this compound and its free base can vary significantly in different solvents.[1] Poor solubility of a reactant can lead to a slow or incomplete reaction.
-
Troubleshooting:
-
Solubility Data: Refer to the table below for solubility information. 2-Hydrazinobenzoic acid derivatives generally have moderate solubility in polar solvents like water and ethanol.[1]
-
Solvent Screening: If solubility is an issue, consider screening a range of solvents. Polar aprotic solvents like DMF or DMSO can be effective, but be mindful of their potential to participate in side reactions at high temperatures. Alcohols like ethanol or methanol are also common choices for reactions involving hydrazines.[5]
-
-
| Solvent | Solubility of Hydrazinobenzoic Acid Derivatives | Temperature |
| Water | Moderately soluble[1] | Room Temperature |
| Ethanol | Moderately soluble[1] | Room Temperature |
| Methanol | Slightly soluble, may require heating[6] | Room Temperature |
| DMSO | Soluble, may require sonication[6] | Room Temperature |
-
Temperature and Reaction Time:
-
Causality: Many reactions, such as the formation of hydrazones or the Fischer indole synthesis, require specific temperature ranges to proceed at an optimal rate.[7] Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to decomposition of the starting material or product.
-
Troubleshooting:
-
Literature Precedent: Consult the literature for typical temperature and time parameters for your specific reaction type.
-
Systematic Optimization: If literature data is unavailable, systematically vary the reaction temperature (e.g., room temperature, 50 °C, 80 °C, reflux) and monitor the reaction progress by TLC or LC-MS to find the optimal conditions.
-
-
-
Atmosphere:
-
Causality: Hydrazines can be susceptible to oxidation by atmospheric oxygen, which can lead to the formation of unwanted byproducts and a reduction in yield.[8]
-
Troubleshooting:
-
Inert Atmosphere: For sensitive reactions, it is best practice to conduct the experiment under an inert atmosphere of nitrogen or argon to prevent oxidation.
-
-
Issue 3: Workup and Purification Challenges
Q: I see my desired product on the TLC plate, but I'm losing a significant amount during workup and purification. What could be going wrong?
A: Product loss during these final stages is a common source of low isolated yields.
-
Aqueous Workup:
-
Causality: The product may have some solubility in the aqueous phase, leading to losses during extraction. The pH of the aqueous layer is critical, as the product may contain acidic or basic functional groups that affect its partitioning between the organic and aqueous layers.
-
Troubleshooting:
-
pH Adjustment: Carefully adjust the pH of the aqueous layer to suppress the ionization of your product and maximize its solubility in the organic phase.
-
Back-Extraction: After the initial extraction, wash the aqueous layer with fresh organic solvent one or two more times to recover any dissolved product.
-
Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to remove dissolved water and break up emulsions.
-
-
-
Column Chromatography:
-
Causality: The product may be adsorbing irreversibly to the silica gel, or it may be degrading on the column. This is more likely if the product is unstable under acidic conditions (silica gel is slightly acidic).
-
Troubleshooting:
-
Deactivate Silica: If you suspect your product is acid-sensitive, you can use silica gel that has been deactivated by washing with a solvent containing a small amount of a base like triethylamine (e.g., 1% TEA in the eluent).[9]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18), if your product is not amenable to standard silica gel chromatography.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical intermediate with the molecular formula C8H11ClN2O2.[10] It serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its reactive hydrazine group makes it useful for creating more complex molecules, such as various heterocyclic compounds.[1][11]
Q2: What are the main safety precautions I should take when handling this compound?
A2: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[2][12] Always handle this chemical in a well-ventilated area, preferably a fume hood.[2][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][13] Avoid creating dust when handling the solid.[2]
Q3: My reaction is a Fischer indole synthesis, and it's failing. Are there specific known issues with this reaction?
A3: The Fischer indole synthesis can be sensitive to the substrate and reaction conditions. Low yields can result from several factors:
-
Inappropriate Acid Catalyst: The choice and strength of the acid are critical. Some reactions require strong Brønsted acids (like HCl or H2SO4), while others work better with Lewis acids (like ZnCl2).[7]
-
Substrate Effects: Certain substituents on the starting materials can disfavor the key[3][3]-sigmatropic rearrangement step or lead to competing side reactions like N-N bond cleavage.[7][14]
-
Side Reactions: Unwanted side reactions can consume the starting material or intermediate hydrazone. It's important to analyze the crude reaction mixture to identify any major byproducts.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Staining the TLC plate with a suitable reagent (e.g., potassium permanganate) can help visualize spots that are not UV-active. For more quantitative analysis and to check for the formation of isomers or byproducts, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. chemwhat.com [chemwhat.com]
- 11. Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride | Benchchem [benchchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride Derivatization: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydrazinobenzoic acid methyl ester hydrochloride. This guide is designed to be a dynamic resource, moving beyond rigid protocols to address the nuanced challenges and unexpected outcomes that can arise during the derivatization of this versatile building block. Here, we will delve into the causality behind common side product formation, offering field-proven insights and validated troubleshooting strategies to ensure the integrity and success of your experiments.
Part 1: Understanding the Reactivity Landscape
This compound is a bifunctional molecule, presenting two key reactive sites: the hydrazine moiety and the methyl ester. The hydrochloride salt form also influences its solubility and reactivity. Derivatization reactions primarily target the nucleophilic hydrazine group. However, the proximity of the ester and the overall electronic nature of the substituted benzene ring can lead to a complex web of primary and secondary reactions.
This guide will focus on two of the most common derivatization pathways: the Fischer Indole Synthesis and Pyrazole/Pyrazolone Formation , and the side products endemic to each.
Part 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
I. Fischer Indole Synthesis: The Quest for the Indole Core
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] While powerful, this reaction can be sensitive to substrate electronics and reaction conditions.
Answer:
The most likely culprit for a highly polar, water-soluble byproduct is the hydrolysis of the methyl ester to the corresponding carboxylic acid. The acidic conditions (e.g., HCl, H₂SO₄, PPA) required for the Fischer indole synthesis can readily cleave the ester bond.[2][3]
Causality Explained:
The reaction mechanism for acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Given that the Fischer indole synthesis is typically carried out in the presence of strong acids and often with at least trace amounts of water, this side reaction is highly probable.
Troubleshooting Workflow:
Here is a systematic approach to mitigate ester hydrolysis:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry glassware. The use of a drying tube on your reaction setup is also recommended.
-
Lewis Acid Catalysis: Consider switching from a Brønsted acid to a Lewis acid catalyst such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[1] Lewis acids are less likely to directly promote hydrolysis compared to strong protonic acids.
-
Milder Brønsted Acids: If a Brønsted acid is necessary, opt for a milder one like p-toluenesulfonic acid (p-TsOH) and use it in catalytic amounts.
-
Reaction Time and Temperature Optimization: Monitor the reaction closely by TLC or LC-MS. Aim for the shortest reaction time and lowest temperature that allows for the formation of the desired indole. Prolonged reaction times and high temperatures will favor the hydrolysis byproduct.
Experimental Protocol: Optimization of Fischer Indole Synthesis to Minimize Hydrolysis
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 eq.).
-
Add the carbonyl compound (1-1.2 eq.) and a dry, non-protic solvent (e.g., toluene, dioxane).
-
Add the Lewis acid catalyst (e.g., ZnCl₂, 1-2 eq.).
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor its progress every 30-60 minutes by TLC.
-
Upon completion, quench the reaction by pouring it into a mixture of ice and a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
Data Presentation: Impact of Catalyst Choice on Ester Hydrolysis
| Catalyst | Typical Conditions | Relative Amount of Hydrolysis |
| Conc. H₂SO₄ | 100-120 °C | High |
| Polyphosphoric Acid (PPA) | 100-150 °C | High |
| p-TsOH (catalytic) | Toluene, reflux | Moderate |
| ZnCl₂ | 80-100 °C | Low |
| BF₃·OEt₂ | RT to 80 °C | Low to Moderate |
Answer:
A common and often overlooked side product in reactions involving 2-hydrazinobenzoic acid and its esters is 1H-indazol-3(2H)-one (also known as indazolone). This arises from an intramolecular cyclization of the starting material.
Causality Explained:
Under acidic or even neutral conditions with heating, the nucleophilic nitrogen of the hydrazine can attack the electrophilic carbonyl carbon of the ester group in an intramolecular fashion. This is followed by the elimination of methanol to form the stable, five-membered lactam ring of the indazolone. A known procedure for synthesizing indazolone involves refluxing o-hydrazinobenzoic acid hydrochloride in acidic water.
Visualization of Indazolone Formation:
References
Technical Support Center: Enhancing the Stability of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride-Labeled Glycans
Welcome to the technical support resource for glycan analysis using 2-Hydrazinobenzoic acid methyl ester hydrochloride (2-HB-HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the stability of your labeled glycans. Instability, primarily the loss of sialic acids, is a critical issue that can compromise the accuracy and reproducibility of your results. Here, we address common challenges through detailed troubleshooting guides, optimized protocols, and FAQs, grounding our advice in established biochemical principles.
Core Principles: Understanding the Roots of Instability
Before troubleshooting specific problems, it's crucial to understand the primary mechanisms of degradation for labeled glycans. Stability is not just about the label itself, but about preserving the entire glycan structure throughout the workflow, from release to analysis.
-
Sialic Acid Lability: Sialic acids are terminal monosaccharides that carry a negative charge and play significant biological roles. Unfortunately, their glycosidic linkage is highly susceptible to acid-catalyzed hydrolysis.[1] This means that exposure to low pH, especially combined with elevated temperatures, can cleave these residues, leading to an inaccurate representation of the original glycan profile.[1][2]
-
The Glycan-Label Linkage: 2-HB-HCl is a hydrazide-containing label. It reacts with the reducing end of a glycan to form a hydrazone bond. While this reaction is efficient, the resulting linkage can be susceptible to hydrolysis under certain pH conditions. Maintaining a stable, neutral to slightly acidic pH post-labeling is critical.
-
Peeling Reactions: During the initial release of O-glycans from a glycoprotein (e.g., via hydrazinolysis or beta-elimination), a "peeling" side reaction can occur, where monosaccharides are sequentially lost from the reducing end.[3] While this occurs before labeling, it results in truncated glycan structures that are then labeled, leading to artifactual peaks in your analysis. Careful control of the release conditions is paramount.[3][4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both a diagnosis and a corrective action plan.
Question 1: My chromatogram shows reduced or absent sialylated glycan peaks compared to what I expect. Why is this happening?
Answer: This is the most common manifestation of glycan instability and is almost certainly due to the loss of sialic acids. The acidic nature of the sialic acid's carboxyl group makes its own glycosidic linkage prone to hydrolysis under acidic conditions, a reaction that is accelerated by heat.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Acidic Labeling/Cleanup Conditions | The labeling reaction or subsequent cleanup steps may be too acidic. Many protocols use acetic acid to catalyze the reaction, but improper buffering can lower the pH excessively. | Maintain the pH between 6 and 7 during all steps following glycan release. If using acidic catalysts, ensure they are buffered. For cleanup, use methods like HILIC SPE and ensure elution is performed with neutral solvents (e.g., water or neutral buffers) rather than acidic ones.[1] |
| High Incubation/Drying Temperatures | Heating samples during labeling (e.g., 65°C) or drying them in a vacuum centrifuge at elevated temperatures can provide the energy needed to hydrolyze the labile sialic acid linkage, especially if any acid is present.[1][2] | Keep labeling incubation temperatures as low as effectively possible; 60-65°C is typical, but do not exceed this.[1] When using a centrifugal evaporator, keep the temperature setting below 30°C.[2] Lyophilization (freeze-drying) is a safer alternative for drying.[2] |
| Improper Long-Term Storage | Storing labeled glycans in an acidic buffer, even at low temperatures, can lead to slow hydrolysis over days or weeks. | After cleanup, elute and store samples in a neutral buffer or pure water. For long-term storage, keep samples at -20°C or, ideally, -80°C.[5][6][7] |
Question 2: I'm seeing a series of unexpected, smaller peaks in my analysis. Could this be degradation?
Answer: Yes, this often points to degradation, either of the glycan backbone itself or partial loss of multi-sialylated structures.
Possible Causes & Solutions:
-
Diagnosis 1: Peeling during Glycan Release. If you are analyzing O-glycans, these peaks may be the result of peeling during the chemical release step. This creates a heterogeneous pool of truncated glycans before the labeling even begins.
-
Solution: Optimize your hydrazinolysis or beta-elimination protocol. Studies have shown that pre-washing the glycoprotein with a chelating agent like EDTA can significantly reduce peeling by removing metal cations that may catalyze the reaction.[3]
-
-
Diagnosis 2: Stepwise Sialic Acid Loss. If your sample contains multi-sialylated glycans, these smaller peaks could correspond to the same glycan having lost one, two, or more sialic acid residues.
-
Solution: Follow all the recommendations outlined in Question 1 to prevent sialic acid loss. The same conditions that cause complete desialylation can also cause partial loss, creating analytical complexity.
-
Question 3: My overall signal is weak, suggesting low labeling efficiency or sample loss. How can I improve this?
Answer: Low signal can be multifactorial, stemming from an inefficient labeling reaction, degradation of the labeled product, or physical loss of the sample during cleanup.
Possible Causes & Solutions:
-
Inefficient Labeling Reaction: The hydrazide-carbonyl reaction requires optimal conditions.
-
Solution: Ensure your glycans are completely dry before adding the labeling reagent.[8] The reaction is often performed in a mixture of an organic solvent (like DMSO or Methanol) and acetic acid to act as a catalyst.[1][9] Ensure reagents are fresh and the incubation is carried out for the recommended time (typically 2-3 hours at 65°C) in a dry environment, like a heating block, not a water bath.[8][10]
-
-
Degradation of the Hydrazone Linkage: If post-labeling cleanup or storage conditions are too harsh (e.g., strongly acidic or basic), the hydrazone bond can hydrolyze, cleaving the fluorescent tag.
-
Solution: After labeling, neutralize the reaction mixture if necessary and proceed immediately to a validated cleanup method. Store the final, purified product at a neutral pH and freeze it.
-
-
Sample Loss During Cleanup: Solid-phase extraction (SPE) is a common cleanup method, but improper technique can lead to poor recovery.
-
Solution: Ensure the SPE cartridge (e.g., HILIC) is properly conditioned. Load the sample in high organic solvent to ensure the labeled glycans bind. During elution with an aqueous solvent, elute multiple times with smaller volumes and allow sufficient time for the sample to elute, as recovery can sometimes be slow.[7]
-
Visualizing the Path to Stability
Understanding the workflow and the points where instability is introduced is key.
Caption: Experimental workflow with critical stability checkpoints highlighted.
Optimized Protocols for Enhanced Stability
Protocol 1: Stable Labeling of N-Glycans with 2-HB-HCl
This protocol assumes N-glycans have been released using PNGase F and purified.
-
Preparation: Transfer 10-100 µg of purified, released glycans to a microcentrifuge tube. Dry completely in a centrifugal evaporator at a temperature below 30°C.
-
Reagent Preparation: Prepare the labeling reagent immediately before use. In a separate vial, dissolve 2-HB-HCl and a reducing agent (e.g., 2-picoline borane) in a solution of DMSO and glacial acetic acid (e.g., 70:30 v/v). A typical concentration is ~0.1-0.2 M for the label.[5] Causality Note: Acetic acid acts as a catalyst for hydrazone formation. DMSO is an effective solvent for both the glycans and the reagents.
-
Labeling Reaction: Add 25 µL of the freshly prepared labeling reagent to the dried glycan sample. Vortex thoroughly to ensure complete dissolution.
-
Incubation: Seal the tube tightly and incubate at 65°C for 2 hours in a dry heating block.[5] Do not use a water bath to avoid introducing moisture.
-
Cooling: After incubation, briefly centrifuge the tube to collect any condensate and allow it to cool to room temperature. Proceed immediately to cleanup.
Protocol 2: Post-Labeling HILIC SPE Cleanup
-
Sample Preparation: Add 700 µL of acetonitrile (ACN) to your ~75 µL cooled labeling reaction mixture to bring the final ACN concentration to >90%.
-
SPE Plate/Cartridge Conditioning: Condition a HILIC SPE microplate well or cartridge by washing sequentially with 70% ethanol, water, and finally 96% ACN.[5][6]
-
Sample Loading: Load the entire sample onto the conditioned SPE medium. The high ACN concentration ensures the polar-labeled glycans are retained.
-
Washing: Wash the SPE medium five times with 200 µL of 96% ACN to remove excess labeling reagent and other impurities.[5]
-
Elution: Elute the purified, labeled glycans by adding 2 x 90 µL of ultrapure water.[5] Collect the eluate in a clean collection plate or tube. Self-Validation Note: Eluting with pure water ensures the final sample is at a neutral pH, which is critical for stability.
-
Storage: For immediate analysis, use the sample directly. For storage, freeze immediately at -20°C or -80°C.[6]
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between labeling with 2-HB-HCl (a hydrazide) and 2-AB (an amine)? A: The chemistry is different. 2-AB (2-aminobenzamide) has a primary amine group that reacts with the glycan's aldehyde (in its open-ring form) via reductive amination. This forms a Schiff base, which is then reduced to a stable secondary amine.[1][11] 2-HB-HCl has a hydrazide group (-CONHNH2) which reacts with the glycan's aldehyde to form a hydrazone linkage. This reaction typically does not require a separate reduction step but relies on acid catalysis.
Caption: Comparison of Reductive Amination and Hydrazide Labeling pathways.
Q: Can I use permethylation to stabilize my sialic acids? A: Yes, permethylation is a powerful technique that converts the acidic carboxyl groups of sialic acids into methyl esters.[1] This modification neutralizes their charge and makes the sialic acid linkage far more stable against acid hydrolysis.[1] This is typically performed after labeling and cleanup but before mass spectrometry analysis. However, be aware that this adds significant hydrophobicity to the glycan, which will drastically alter its chromatographic retention, requiring different analytical methods (e.g., reversed-phase instead of HILIC).[1]
Q: How can I confirm if I am losing sialic acids? A: The best way is to use a control sample. Analyze a well-characterized sialylated glycoprotein standard (like fetuin) in parallel with your unknown sample. If you see a significant reduction in the known sialylated glycan peaks of the standard, it confirms that your process is causing degradation. You can also use exoglycosidase enzymes, such as a sialidase, on a small aliquot of your sample. A peak shift after enzyme treatment confirms the presence of a sialic acid on that glycan.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAQs | Ludger Ltd [ludger.com]
- 3. Suppression of peeling during the release of O-glycans by hydrazinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recovery of intact 2-aminobenzamide-labeled O-glycans released from glycoproteins by hydrazinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ludger.com [ludger.com]
- 9. Stable-Isotope Labeled Hydrophobic Hydrazide Reagents for the Relative Quantification of N-linked Glycans by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Glycan Labeling [sigmaaldrich.com]
Technical Support Center: Strategies for the Removal of Excess 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven strategies for the effective removal of excess 2-Hydrazinobenzoic acid methyl ester hydrochloride from reaction mixtures. As a polar hydrochloride salt, this reagent can present unique purification challenges. This guide is designed to explain the causality behind our recommended protocols, ensuring you can adapt these methods to your specific experimental context.
Section 1: Understanding the Reagent - Key Physicochemical Properties
The first step in any successful purification is to understand the properties of the compound you wish to remove. This compound is a salt, and its behavior is dictated by its high polarity and solubility.[1][2][3]
| Property | Value / Description | Scientific Implication & Purification Relevance |
| Physical Form | White to off-white crystalline solid.[1] | Solid nature allows for purification of liquid products via filtration. If the desired product is also a solid, techniques like recrystallization or trituration are necessary. |
| Molecular Formula | C₈H₁₁ClN₂O₂[4][5] | The presence of nitrogen and oxygen atoms, plus the hydrochloride salt form, contributes to high polarity. |
| Solubility | Freely soluble in water; moderately soluble in polar organic solvents like ethanol.[1][6] | High water solubility is the key property to exploit for removal via aqueous extraction (workup) if the desired product is insoluble in water. |
| Functional Groups | Hydrazine (as hydrochloride), methyl ester, aromatic ring.[1][7] | The protonated hydrazine group (-NH₂NH₃⁺Cl⁻) makes the molecule highly polar and water-soluble. It can be neutralized with a mild base to the free hydrazine, which may alter its solubility. |
| Reactivity | Stable under normal conditions.[8] Avoid strong oxidizing agents.[8] | The reagent is unlikely to decompose during standard workup procedures. The hydrazine group is nucleophilic and can react with electrophiles. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is removing this specific reagent so challenging compared to other organic reagents?
The primary challenge stems from its identity as a hydrochloride salt. Unlike a neutral organic molecule, it is highly polar and water-soluble.[1][6] This can lead to emulsions during aqueous workups or cause it to co-precipitate with polar solid products, making simple filtration or extraction ineffective without careful pH and solvent selection.
Q2: What is the very first purification method I should attempt?
For most reactions where your desired product is soluble in a standard water-immiscible organic solvent (e.g., ethyl acetate, DCM), a liquid-liquid extraction with a mild aqueous base should be your first approach. This technique is fast, scalable, and directly targets the salt's chemical nature to maximize its removal from the organic phase.
Q3: Can I simply remove the excess reagent by evaporation under vacuum (rotovap)?
This is not a recommended strategy. As a salt, this compound has a very low vapor pressure and will not evaporate under standard laboratory vacuum conditions.[9] Attempting to do so will simply co-concentrate it with your desired product.
Q4: What are the primary safety concerns when handling this reagent?
This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[8] As with all hydrazine derivatives, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[1]
Section 3: Troubleshooting Guides & Step-by-Step Protocols
This section provides detailed workflows for the most common experimental scenarios. Each protocol is designed as a self-validating system, explaining the scientific rationale behind each step.
Scenario 1: Your desired product is soluble in a water-immiscible organic solvent (e.g., EtOAc, DCM, Ether).
Core Issue: The excess polar reagent is contaminating your non-polar to moderately polar product in the organic phase.
Solution: Base-Mediated Liquid-Liquid Extraction. The underlying principle here is to manipulate the reagent's solubility through an acid-base reaction. By adding a mild base, you neutralize the hydrochloride salt, converting the reagent to its free-base form. While still polar, this form is readily partitioned into the aqueous layer, effectively "pulling" it out of your organic solvent.
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. If the reaction was run in a polar, water-miscible solvent (e.g., ethanol, methanol), first remove it under reduced pressure.
-
Redissolution: Dissolve the crude reaction residue in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume that fully dissolves your expected product.
-
First Wash (Neutralization): Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Rationale: The bicarbonate, a weak base, will neutralize the hydrochloride salt of the excess reagent. This deprotonation of the hydrazine moiety disrupts the ionic character, ensuring it partitions preferentially into the aqueous phase.
-
-
Extraction: Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form. Shake gently for 1-2 minutes. Allow the layers to separate fully.
-
Separation: Drain the lower aqueous layer.
-
Second Wash (Removal): Add an equal volume of deionized water to the organic layer remaining in the funnel. Shake and separate as before.
-
Rationale: This wash removes any remaining water-soluble reagent and residual bicarbonate salts.
-
-
Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution.
-
Rationale: The brine wash removes bulk water dissolved in the organic solvent, initiating the drying process and preventing loss of product due to solubility in water.
-
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.
Caption: Workflow for removing the reagent via extraction.
Scenario 2: Your desired product is a solid that precipitates from the reaction mixture.
Core Issue: The excess reagent may be trapped within the solid product matrix or co-precipitate, especially if the product is also polar.
Solution: Trituration and/or Recrystallization. These methods leverage subtle differences in solubility between your product and the excess reagent.[10] Trituration involves washing the crude solid with a specific solvent—one in which the impurity (reagent) is soluble, but your product is not. Recrystallization is a more rigorous purification method for achieving high purity.[11]
-
Isolate Crude Solid: Collect your precipitated product by vacuum filtration. Do not wash extensively yet.
-
Solvent Selection: Choose a solvent where this compound is at least moderately soluble, but your product is poorly soluble. A good starting point is cold ethanol or an ethanol/water mixture.[1]
-
Trituration: Transfer the crude solid to a flask. Add a small volume of the chosen cold solvent. Stir or swirl the resulting slurry vigorously for 10-15 minutes.
-
Rationale: The stirring allows the solvent to dissolve the more soluble excess reagent from the surface and interstitial spaces of your solid product, which remains suspended and largely undissolved.
-
-
Isolation: Collect the purified solid again by vacuum filtration. Wash the filter cake with a small amount of fresh, cold solvent.
-
Drying: Dry the solid product under high vacuum to remove residual solvent. Assess purity (e.g., by NMR or LCMS) and repeat if necessary or proceed to recrystallization.
Caption: Workflow for purifying a solid product by trituration.
Scenario 3: Your product is polar and cannot be separated by extraction or precipitation.
Core Issue: Both the product and the excess reagent have similar solubility profiles, making physical separation methods challenging.
Solution: Silica Gel Column Chromatography. This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[2] The highly polar nature of the hydrochloride salt will cause it to adsorb very strongly to the polar silica gel. A moderately polar product can then be eluted using an appropriate mobile phase.
-
Prepare Column: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane).
-
Select Mobile Phase (Eluent): Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of ethyl acetate and hexane) where your desired product has an Rf value of approximately 0.3-0.4, while the reagent spot remains at the baseline (Rf = 0).
-
Rationale: This ensures that your product will move down the column at a reasonable rate while the excess reagent remains strongly bound to the top of the silica gel.
-
-
Load Column: Dissolve your crude product in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of your packed column.
-
Rationale: Dry loading prevents band broadening and results in better separation compared to loading the sample dissolved in a large volume of solvent.
-
-
Elute: Carefully add the eluent to the top of the column and begin collecting fractions. Monitor the elution of your product using TLC.
-
Isolate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Caption: Workflow for purification via column chromatography.
Section 4: Summary of Purification Methods
| Method | Best For... | Pros | Cons |
| Liquid-Liquid Extraction | Non-polar to moderately polar products soluble in organic solvents. | Fast, efficient for large scales, requires basic lab equipment. | Can form emulsions; ineffective if product is water-soluble. |
| Trituration | Solid products that are insoluble in a solvent that dissolves the reagent. | Simple, quick, good for removing surface impurities. | May not remove occluded impurities; requires careful solvent choice. |
| Recrystallization | Crystalline solid products where a suitable single or multi-solvent system can be found. | Can yield very high purity material. | Can have lower recovery; requires optimization of solvent and temperature. |
| Column Chromatography | Products with polarity significantly different from the reagent; when other methods fail. | Highly effective for difficult separations; applicable to a wide range of compounds. | More time-consuming, uses larger volumes of solvent, can be lower yielding. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 6. 2-Hydrazinobenzoic acid hydrochloride (52356-01-1) for sale [vulcanchem.com]
- 7. Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride | Benchchem [benchchem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 11. researchgate.net [researchgate.net]
reducing artifacts in mass spectra of 2-Hydrazinobenzoic acid methyl ester hydrochloride-tagged molecules
Welcome to the technical support center for researchers utilizing 2-Hydrazinobenzoic acid methyl ester hydrochloride for the derivatization of molecules for mass spectrometry analysis. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to help you minimize artifacts and achieve high-quality mass spectra.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a chemical derivatization agent. Its primary application in mass spectrometry is to react with carbonyl functional groups (aldehydes and ketones) on analyte molecules. This process, known as derivatization or tagging, forms a stable hydrazone linkage.[1][2] The key benefits of this tagging are:
-
Enhanced Ionization Efficiency: The tag introduces a readily ionizable group, which can significantly improve the signal intensity of the analyte in electrospray ionization (ESI) mass spectrometry.
-
Improved Chromatographic Separation: The modification of the analyte's chemical properties can lead to better retention and peak shape in liquid chromatography (LC).
-
Facilitated Structural Elucidation: The predictable fragmentation of the tag can aid in the structural analysis of the parent molecule.[1][3]
Q2: I am not seeing the expected mass for my derivatized analyte. What are some initial checks?
A2: If you are not observing the expected mass-to-charge ratio (m/z) for your tagged molecule, consider the following initial steps:
-
Verify the Derivatization Reaction: Ensure that the reaction conditions (e.g., temperature, pH, reaction time) were optimal for the formation of the hydrazone. Incomplete reactions are a common cause of a weak or absent signal.[4]
-
Check for Common Adducts: In ESI-MS, it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[5] Calculate the expected m/z values for these adducts and look for them in your spectrum.
-
Consider In-Source Fragmentation: The derivatized molecule might be fragmenting within the ion source of the mass spectrometer.[6][7][8] This can lead to a low abundance of the precursor ion. Try using gentler ion source conditions to minimize this effect.
-
Sample Preparation: Ensure that your sample cleanup procedure is effectively removing any excess derivatization reagent or other interfering substances.[9]
Q3: What are the most common artifacts I should be aware of when using this tagging reagent?
A3: The most common artifacts include:
-
Unreacted Reagent: A significant peak corresponding to the this compound reagent.
-
Side-Product Formation: Depending on your sample matrix and reaction conditions, various side products may form.
-
In-Source Fragments: Premature fragmentation of the derivatized analyte in the ion source. A common in-source fragment is the loss of the tagging agent itself or parts of it.
-
Dimerization: In some cases, the derivatization reagent may react with itself or the analyte to form dimers.
Troubleshooting Guides
Issue 1: High Abundance of Unreacted Reagent in the Mass Spectrum
Symptoms:
-
An intense peak corresponding to the m/z of the free 2-Hydrazinobenzoic acid methyl ester.
-
Suppression of the signal for the derivatized analyte.
Causality: An excess of the derivatization reagent is often used to drive the reaction to completion. If not adequately removed, this excess reagent will compete for ionization in the ESI source, leading to ion suppression of the target analyte.
Step-by-Step Troubleshooting Protocol:
-
Optimize Reagent Concentration:
-
Systematically decrease the molar excess of the derivatization reagent in your reaction mixture. Start with a 10-fold excess and titrate down to a 2- to 5-fold excess.
-
Analyze each reaction mixture to find the optimal concentration that yields a strong analyte signal with a minimal reagent peak.
-
-
Improve Sample Cleanup:
-
Incorporate a solid-phase extraction (SPE) step after the derivatization reaction. Choose a cartridge that effectively retains your derivatized analyte while allowing the more polar, unreacted reagent to be washed away.
-
Alternatively, liquid-liquid extraction (LLE) can be used to partition the derivatized analyte into an organic solvent, leaving the unreacted hydrochloride salt in the aqueous phase.[9]
-
-
Adjust Chromatographic Conditions:
-
Modify your LC gradient to achieve better separation between the unreacted reagent and your derivatized analyte. A shallower gradient may be necessary to resolve the two peaks.[10]
-
Issue 2: Prominent In-Source Fragmentation of the Derivatized Analyte
Symptoms:
-
A weak or absent peak for the intact derivatized molecule ([M+H]⁺).
-
The presence of fragment ions in the full scan MS spectrum that correspond to predictable losses from the precursor ion.
Causality: In-source fragmentation occurs when the derivatized analyte is fragile and breaks apart in the ion source due to high temperatures or energetic collisions.[8][11] Hydrazone linkages can be susceptible to cleavage under harsh ESI conditions.
dot
Caption: In-source fragmentation workflow.
Step-by-Step Troubleshooting Protocol:
-
Optimize ESI Source Parameters:
-
Capillary Voltage: Reduce the capillary voltage in increments of 200-500V. Lower voltages can lead to softer ionization.[12]
-
Source Temperature: Decrease the desolvation gas temperature in 25°C increments. High temperatures can induce thermal degradation.[13][14]
-
Nebulizer Gas Flow: Optimize the nebulizer gas pressure. While higher pressure creates smaller droplets, it can also increase the internal energy of the ions.[12]
-
A systematic approach like a Design of Experiments (DoE) can be highly effective for optimizing these interdependent parameters.[14][15]
-
-
Modify Mobile Phase Composition:
-
Increase the organic content of the mobile phase at the point of elution for your analyte. This can aid in more efficient desolvation at lower temperatures.[13]
-
Ensure the pH of the mobile phase is compatible with the stability of your derivatized analyte.
-
Table 1: Common Fragment Ions and Neutral Losses for 2-Hydrazinobenzoic acid methyl ester-tagged Molecules
| m/z of Fragment/Loss | Identity | Potential Origin |
| 151.05 | [C₈H₇N₂O₂]⁺ | Loss of the analyte and a proton from the tag |
| 120.04 | [C₇H₆NO₂]⁺ | Loss of the hydrazine group and the analyte |
| 31.02 | CH₃O | Loss of the methoxy group from the ester |
| 59.01 | COOCH₃ | Loss of the methyl ester group |
Issue 3: Observation of Unexpected Side-Products
Symptoms:
-
Multiple peaks in the chromatogram with masses that do not correspond to the expected derivatized analyte or known impurities.
Causality: The hydrazine group is a strong nucleophile and can participate in side reactions other than the intended hydrazone formation, especially if other reactive functional groups are present in the molecule or sample matrix.
dot
Caption: Potential reaction pathways.
Step-by-Step Troubleshooting Protocol:
-
Control Reaction pH:
-
The pH of the reaction mixture is critical. For hydrazone formation, a slightly acidic pH (around 4-5) is typically optimal to activate the carbonyl group without protonating the hydrazine, which would render it non-nucleophilic.
-
Buffer your reaction mixture to maintain the optimal pH.
-
-
Purify the Analyte Pre-Derivatization:
-
If your sample is complex, consider an initial purification step to isolate the target analyte from other reactive species before adding the this compound.[9]
-
-
Quench the Reaction:
-
After the desired reaction time, quench the reaction to prevent further side-product formation. This can be achieved by adding a scavenger for the excess hydrazine reagent, such as acetone, followed by immediate analysis or a cleanup step.
-
References
- 1. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Integration of Chemical Derivatization and in-Source Fragmentation Mass Spectrometry for High-Coverage Profiling of Submetabolomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. agilent.com [agilent.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
protocol refinement for reproducible results with 2-Hydrazinobenzoic acid methyl ester hydrochloride
This guide is designed for researchers, medicinal chemists, and process development scientists to provide a comprehensive technical resource for 2-Hydrazinobenzoic acid methyl ester hydrochloride (CAS: 21533-63-1). The objective is to move beyond simple procedural lists and empower users with the foundational knowledge to refine protocols, troubleshoot common issues, and achieve reproducible, high-quality results. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust chemical principles.
Section 1: Core Concepts & Compound Profile
Understanding the inherent properties of this compound is the first step toward mastering its use. The molecule's reactivity is dominated by the nucleophilic hydrazine moiety, while its stability and solubility are influenced by its form as a hydrochloride salt.
Physicochemical Properties
The compound is typically a white to off-white or light cream crystalline solid.[1][2] Its hydrochloride form enhances stability and improves handling compared to the free base.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 202.64 g/mol | [4][5] |
| Appearance | White to off-white/light cream powder/solid | [1][2] |
| Solubility | Moderately soluble in polar solvents like water and ethanol. | [1] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. | [1][2] |
Reactivity and Stability
The primary reactive site is the terminal nitrogen of the hydrazine group (-NH-NH₂), which is a potent nucleophile. This makes the compound an excellent building block for synthesizing heterocyclic structures, such as indazoles, or for forming hydrazones through reaction with aldehydes and ketones.[3][6]
The methyl ester functionality is less reactive but can be hydrolyzed under strong acidic or basic conditions. It also influences the electronic properties of the aromatic ring.[3]
Key Stability Considerations:
-
Oxidation: The hydrazine group is susceptible to oxidation. Avoid contact with strong oxidizing agents.[2] Reactions should ideally be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, which can lead to colored impurities and reduced yield.
-
Hygroscopicity: The compound can absorb moisture from the air, which may affect its reactivity and shelf-life.[1] Always store in a tightly sealed container in a dry environment.
-
Thermal Stability: While stable under normal conditions, prolonged exposure to high temperatures can lead to decomposition.[2] Hazardous decomposition byproducts include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2]
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses the most common challenges encountered when using this compound.
| Problem Observed | Potential Root Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Reaction Yield | 1. Reagent Degradation: The hydrazine moiety may have oxidized due to improper storage or age. 2. Presence of Moisture: Water can interfere with certain reactions, especially those involving water-sensitive reagents. 3. Incorrect pH/Catalyst: Many reactions, like hydrazone formation, are pH-sensitive. The reaction may be too slow without appropriate acid or base catalysis. | 1. Verify Reagent Quality: Use a fresh bottle or verify the purity of the existing stock via NMR or LC-MS. Store under an inert atmosphere.[2] 2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents, especially if coupling with moisture-sensitive partners. 3. Optimize pH: For hydrazone synthesis, add a catalytic amount of acid (e.g., acetic acid) to protonate the carbonyl, making it more electrophilic and accelerating the nucleophilic attack by the hydrazine. |
| Product Discoloration (e.g., Yellow, Brown, or Red) | 1. Oxidation: Air oxidation of the hydrazine group is a common cause of color formation. 2. Side Reactions/Byproducts: Overheating or incorrect stoichiometry can lead to the formation of colored impurities. | 1. Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment. 2. Temperature Control: Maintain the recommended reaction temperature using a controlled heating mantle or cooling bath. Avoid localized overheating. |
| Inconsistent or Poor Solubility | 1. Incorrect Solvent Choice: The hydrochloride salt has different solubility profiles than the free base. 2. Precipitation of Reactant: Changes in the reaction mixture's polarity or pH can cause the starting material to crash out of the solution. | 1. Select Appropriate Solvents: Use polar solvents like ethanol, methanol, or DMF. For reactions requiring less polar media, a co-solvent system may be necessary.[1] 2. Consider Free-Basing: If necessary for a specific reaction solvent, the free base can be generated in situ or in a separate step by adding a non-nucleophilic base (e.g., triethylamine, DIPEA). Note that the free base is less stable.[7][8] |
| Difficulty in Product Purification/Crystallization | 1. Formation of "Oils": The product may be "oiling out" instead of crystallizing due to impurities or an inappropriate solvent system. 2. Co-precipitation of Impurities: Byproducts with similar solubility profiles can co-precipitate with the desired product. | 1. Optimize Crystallization: Try different solvent/anti-solvent systems (e.g., dissolve in ethanol, slowly add water or hexanes). Scratching the flask's inner surface can induce nucleation. 2. Alternative Purification: If crystallization fails, consider column chromatography on silica gel. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is often effective. |
| Inconsistent Spectroscopic Data (NMR, MS) | 1. Residual Solvent: Solvents from the reaction or purification may be present in the final product. 2. Product Instability: The product may be degrading during workup, purification, or analysis. 3. Presence of Isomers or Tautomers: Depending on the product, different isomeric forms may exist in equilibrium. | 1. Dry Thoroughly: Dry the final product under a high vacuum for several hours to remove residual solvents. 2. Analyze Promptly: Analyze the purified product as soon as possible. If it must be stored, keep it in a cold, dark, and dry place under an inert atmosphere. 3. Advanced Analysis: Use 2D NMR techniques (like COSY and HMQC) to confirm the structure and identify all proton and carbon signals. |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: How should I properly store this compound to ensure long-term stability?
-
A1: The reagent should be stored in a tightly sealed container, preferably the one it was supplied in, to prevent moisture absorption and air oxidation.[1][2] For optimal shelf-life, store it in a cool (room temperature is generally acceptable), dry, and dark place.[1][9] For long-term storage, placing the container inside a desiccator or a nitrogen-filled glovebox is best practice.
-
-
Q2: What are the most common side reactions to be aware of?
-
A2: The primary side reaction is oxidation of the hydrazine group, which can lead to the formation of diazenes or other oxidized species, often resulting in discoloration and yield loss.[3] Another potential side reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid if the reaction is performed in the presence of strong acid or base with water for a prolonged period.
-
-
Q3: Can I use the free base instead of the hydrochloride salt? What are the implications?
-
A3: Yes, the free base can be used, but it is generally less stable and more susceptible to air oxidation than the hydrochloride salt.[3] You can generate the free base from the hydrochloride salt by treating a solution with a base like sodium acetate or a tertiary amine.[7][8] This is often done if the reaction is incompatible with an acidic medium or if the hydrochloride salt has poor solubility in the chosen reaction solvent. However, the isolated free base should be used promptly.
-
-
Q4: What analytical techniques are best for monitoring reaction progress and final product purity?
-
A4: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard.[10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product.
-
-
Q5: What are the most critical safety precautions when handling this compound?
-
A5: This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2][11] Always handle it in a well-ventilated fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid creating dust when handling the solid.[2] In case of contact, wash skin thoroughly with soap and water and flush eyes with water for at least 15 minutes.[12]
-
Section 4: Reference Protocol: Synthesis of a Hydrazone Derivative
This protocol details the synthesis of a hydrazone from this compound and a generic aldehyde (e.g., benzaldehyde). This reaction is a cornerstone of its application in medicinal chemistry.[3]
Materials and Reagents
-
This compound
-
Benzaldehyde (or other aldehyde/ketone)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Reaction flask with magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology
-
Vessel Preparation: Ensure all glassware is clean and oven-dried to remove any residual moisture.
-
Reagent Dissolution: In the reaction flask, dissolve 1.0 equivalent of this compound in anhydrous ethanol (approx. 10 mL per gram of reactant). Stir until a clear solution is formed.
-
Establish Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Aldehyde Addition: Add 1.05 equivalents of benzaldehyde to the solution via syringe. A slight excess of the aldehyde ensures the complete consumption of the limiting hydrazine reagent.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid. Scientific Rationale: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of nucleophilic attack by the hydrazine.
-
Reaction: Heat the mixture to a gentle reflux (approx. 78 °C for ethanol) and monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup & Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), allow the mixture to cool to room temperature. The product will often precipitate upon cooling. If not, slowly add cold water as an anti-solvent to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted aldehyde or soluble impurities.
-
Drying: Dry the purified solid product under a high vacuum to remove all residual solvents.
-
Characterization: Confirm the identity and purity of the resulting hydrazone using NMR, FT-IR, and MS analysis.
Experimental Workflow Diagram
Caption: Workflow for a typical hydrazone synthesis.
Section 5: Visualizing the Core Reaction
The fundamental reaction of 2-Hydrazinobenzoic acid methyl ester is its condensation with a carbonyl compound to form a hydrazone, releasing water as a byproduct.
Caption: General reaction scheme for hydrazone formation.
(Note: Placeholder images are used in the DOT script above; a rendering tool would replace them with actual chemical structures for a final document.)
References
- 1. Page loading... [guidechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride | Benchchem [benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound - CAS:21533-63-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. 2-Hydrazinobenzoic acid hydrochloride (52356-01-1) for sale [vulcanchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. 2-Hydrazinobenzoic acid hydrochloride | 52356-01-1 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride vs. 2-Aminobenzamide in Heterocyclic Chemistry
In the landscape of drug discovery and materials science, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a research program. Among the myriad of available building blocks, ortho-substituted aminobenzene derivatives are of paramount importance, serving as versatile precursors for a vast array of heterocyclic systems. This guide provides an in-depth, objective comparison of two such key reagents: 2-Hydrazinobenzoic acid methyl ester hydrochloride and 2-aminobenzamide . Our analysis moves beyond a simple cataloging of properties to explore the nuanced differences in their reactivity, synthetic utility, and the strategic implications of their choice in the synthesis of bioactive molecules.
Physicochemical Properties: A Tale of Two Functional Groups
A molecule's physical and chemical properties are the bedrock of its synthetic utility, influencing solubility, reactivity, and handling. The primary distinction between our two subjects lies in the nature of the ortho-substituent to the amino/hydrazino group: a methyl ester hydrochloride versus a primary amide.
| Property | This compound | 2-Aminobenzamide | Rationale for Differences |
| Molecular Formula | C8H11ClN2O2[1] | C7H8N2O[2] | Presence of the methyl ester and hydrochloride salt in the former. |
| Molecular Weight | 202.64 g/mol [1] | 136.15 g/mol | The additional methyl group, chlorine, and hydrogen atoms contribute to the higher molecular weight. |
| Appearance | White to off-white crystalline solid or powder[3] | Beige or brown powder[4][5] | Purity and crystalline form influence appearance. |
| Solubility | Soluble in water[3] | Sparingly soluble in water (<5 g/L at 20°C)[5] | The hydrochloride salt form significantly enhances aqueous solubility. |
| Melting Point | Not consistently reported | 111 - 114 °C[5] | The primary amide allows for strong intermolecular hydrogen bonding. |
| Reactivity Centers | Hydrazine (-NHNH2), Methyl Ester (-COOCH3) | Primary Amine (-NH2), Primary Amide (-CONH2) | The hydrazine is a potent bis-nucleophile, while the ester is an electrophile. The amide offers both nucleophilic (N-H) and electrophilic (C=O) character, though it is generally less reactive than an ester. |
The enhanced water solubility of this compound, a direct consequence of its salt form, can be a significant advantage in certain reaction setups, potentially avoiding the need for co-solvents.[3] Conversely, the robust hydrogen bonding network facilitated by the amide group in 2-aminobenzamide contributes to its higher melting point and distinct solubility profile.[5]
Reactivity and Synthetic Utility: Divergent Pathways to Complexity
While both molecules serve as precursors to bicyclic heterocyclic systems, their distinct functional groups dictate the types of reactions they readily undergo and the nature of the resulting products.
This compound: A Gateway to Indazoles and Beyond
The core reactivity of this molecule is centered on its hydrazine moiety . As a potent di-nucleophile, it is primed for condensation reactions with 1,2-dielectrophiles or cyclization reactions that incorporate both nitrogen atoms.
A quintessential application is the synthesis of indazolones , a privileged scaffold in medicinal chemistry. The hydrazine can react with a carbonyl compound, followed by an intramolecular cyclization. The methyl ester provides a convenient handle for subsequent modifications or can participate directly in the cyclization under certain conditions.
The hydrazine group is also susceptible to oxidation, which can be exploited in certain synthetic routes.[6] Its primary utility, however, remains as a key building block for nitrogen-rich heterocycles.[3][6]
2-Aminobenzamide: The Workhorse for Quinazolinone Synthesis
2-Aminobenzamide is a classic starting material for the construction of quinazolinones and related fused heterocyclic systems.[7][8] The synthetic strategy typically involves a condensation reaction between the primary amino group and a suitable carbonyl-containing compound (like an aldehyde or ketone), followed by cyclization involving the amide nitrogen.
The reaction of 2-aminobenzamide with aldehydes is a well-established route to 2,3-dihydroquinazolin-4(1H)-ones.[7] This transformation highlights the differential reactivity of the two nitrogen nucleophiles within the molecule. The more nucleophilic aromatic amine reacts first, followed by the cyclization of the less nucleophilic amide nitrogen.
Furthermore, 2-aminobenzamide can be synthesized in good to excellent yields from isatoic anhydride, providing a reliable and scalable source for this precursor.[4][9]
Application in Drug Discovery: Bioisosteric Considerations
In medicinal chemistry, the choice between an ester and an amide is a frequent and critical decision. This concept of bioisosteric replacement , where one functional group is swapped for another with similar physical or chemical properties, is highly relevant when comparing our two starting materials.[10][11]
An ester, like that in this compound, is generally more susceptible to hydrolysis by esterase enzymes in vivo, which can be a metabolic liability or a deliberate strategy for prodrug design. In contrast, an amide, as in 2-aminobenzamide, is typically more metabolically stable.[12][13]
Therefore, a medicinal chemist might choose a synthetic route starting with 2-aminobenzamide if the final drug candidate requires a metabolically stable amide that can also participate in crucial hydrogen bonding interactions with a biological target.[12] Conversely, a route starting with the methyl ester might be preferred for ease of certain chemical transformations or if a prodrug strategy is being considered.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, we provide representative, self-validating protocols for the synthesis of a key heterocyclic scaffold from each starting material.
Protocol 1: Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one from 2-Aminobenzamide
This protocol is adapted from methodologies that utilize a mild acid catalyst for the cyclocondensation reaction.[7]
Materials:
-
2-Aminobenzamide (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Lactic Acid (catalytic amount)
Procedure:
-
In a clean, dry round-bottom flask, combine 2-aminobenzamide and benzaldehyde.
-
Add a catalytic amount of lactic acid to the mixture.
-
Heat the reaction mixture to 70°C under solvent-free conditions, with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period (e.g., 30-60 minutes).
-
Upon completion, allow the mixture to cool to room temperature. The product often solidifies.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol) to afford pure 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.
-
Validation: The structure of the product can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, which will show the characteristic peaks for the quinazolinone core and the phenyl substituent.[7]
Protocol 2: Synthesis of a Substituted Indazolone from this compound
This generalized protocol is based on the classical reaction of hydrazines with carbonyl compounds to form hydrazones, followed by intramolecular cyclization.
Materials:
-
This compound (1.0 eq)
-
An appropriate aldehyde or ketone (e.g., cyclohexanone) (1.0 eq)
-
Ethanol (as solvent)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask. A mild base (e.g., sodium acetate) may be added to neutralize the hydrochloride if necessary.
-
Add the selected aldehyde or ketone to the solution, followed by a catalytic amount of acetic acid.
-
Reflux the mixture for several hours, monitoring the formation of the hydrazone intermediate by TLC.
-
Once the hydrazone formation is complete, continue heating (or add a stronger acid/base catalyst if required) to promote the intramolecular cyclization, which involves the loss of methanol.
-
Monitor the formation of the indazolone product by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired indazolone derivative.
-
Validation: The final product's structure is confirmed by spectroscopic analysis. The disappearance of the methyl ester signal and the appearance of signals corresponding to the fused heterocyclic system in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, validate the successful synthesis.
Safety and Handling
Both compounds require careful handling in a laboratory setting.
-
This compound: As a hydrazine derivative, it should be handled with caution due to potential toxicity.[3] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[14][15] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
2-Aminobenzamide: This compound is also an irritant, causing skin and serious eye irritation.[16] Standard laboratory safety precautions, including the use of PPE, are required.[5]
Conclusion
The choice between this compound and 2-aminobenzamide is a strategic one, guided by the desired final heterocyclic scaffold and the intended application of the target molecule.
-
Choose this compound for direct access to indazolones and other nitrogen-rich heterocycles where the reactivity of the hydrazine moiety is paramount. Its ester functionality offers a site for subsequent modification or can be leveraged in specific cyclization strategies.
-
Choose 2-aminobenzamide as a robust and reliable precursor for quinazolinones and related systems. The amide group provides metabolic stability and key hydrogen bonding capabilities, making it a preferred starting point for many medicinal chemistry programs.
By understanding the distinct reactivity profiles and physicochemical properties outlined in this guide, researchers can make more informed decisions, optimizing their synthetic routes and accelerating the discovery of novel chemical entities.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drughunter.com [drughunter.com]
- 11. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Quantitative Monosaccharide Analysis: A Comparative Review of Derivatization Agents
For researchers, biochemists, and drug development professionals, the accurate quantification of monosaccharides is a critical yet challenging task. Their high polarity, structural similarity, and lack of a strong native chromophore necessitate a derivatization step to enhance volatility for Gas Chromatography (GC) or improve detection for High-Performance Liquid Chromatography (HPLC).[1][2] This guide provides an in-depth, objective comparison of the most prevalent derivatization agents, grounded in experimental data and field-proven insights to inform your methodological choices.
The Analytical Challenge: Why Derivatization is Essential
Monosaccharides exist as a complex equilibrium of tautomeric forms (hemiacetals or hemiketals) in solution, which can lead to multiple peaks for a single sugar during chromatographic analysis, complicating quantification.[3] Furthermore, their low volatility prevents direct analysis by GC, a technique renowned for its high resolution.[2] Derivatization addresses these issues by:
-
Increasing Volatility and Thermal Stability: By replacing polar hydroxyl (-OH) groups with nonpolar moieties, derivatization makes sugars suitable for the high-temperature conditions of GC analysis.[4][5]
-
Enhancing Detection: For HPLC, derivatization introduces chromophoric or fluorophoric tags, dramatically increasing sensitivity for UV or fluorescence detectors.[1]
-
Improving Chromatographic Resolution: Derivatized sugars often exhibit better peak shapes and separation on both GC and HPLC columns.[4]
-
Simplifying Isomeric Complexity: Certain derivatization methods can "lock" the sugar in a single form, yielding a single, quantifiable peak per analyte.[6]
This guide will focus on two primary analytical platforms and their associated derivatization strategies:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Silylation Agents.
-
High-Performance Liquid Chromatography (HPLC): Pre-column labeling with UV/Fluorescence tags.
Strategy 1: Silylation for GC-MS Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds. For monosaccharides, this volatility is achieved through silylation, where active hydrogens on hydroxyl groups are replaced by a trimethylsilyl (TMS) group.[4]
Key Agents: MSTFA and BSTFA
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the strongest and most versatile silylating agents. It is highly reactive and produces volatile by-products that do not interfere with chromatography.[4][5]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Another very strong and widely used silylating agent.[4]
Mechanism of Action: Nucleophilic Substitution Silylation proceeds via a nucleophilic attack of the sugar's hydroxyl group on the silicon atom of the silylating agent. The trifluoroacetamide group is an excellent leaving group, driving the reaction to completion. This process converts the polar, non-volatile sugar into a less polar, more volatile TMS-ether, suitable for GC.
Experimental Workflow & Protocol: Two-Step Oximation and Silylation
A common issue with direct silylation is the formation of multiple peaks due to the anomeric forms of the sugar. To circumvent this, a two-step derivatization involving oximation followed by silylation is the gold standard. The initial oximation step converts the aldehyde or ketone group into a stable oxime, preventing ring formation and resulting in a single derivative peak for each monosaccharide.[7]
Diagram: GC-MS Derivatization Workflow
Caption: Two-step derivatization workflow for GC-MS analysis of monosaccharides.
Detailed Protocol (Oximation/Silylation): This protocol is a synthesis of common methodologies and should be optimized for specific applications.[7]
-
Hydrolysis: If analyzing polysaccharides, hydrolyze the sample to release monosaccharides (e.g., using 2M trifluoroacetic acid at 110°C for 2-4 hours).
-
Drying: Dry the hydrolyzed sample completely under a stream of nitrogen or using a vacuum concentrator. The absence of water is critical as silylating reagents are moisture-sensitive.[8]
-
Oximation: Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in anhydrous pyridine. Vortex and heat at 90°C for 30 minutes.
-
Silylation: Cool the sample to room temperature. Add 100 µL of MSTFA (or BSTFA), with 1% Trimethylchlorosilane (TMCS) often included as a catalyst. Vortex and heat at 60°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Strategy 2: Labeling for HPLC Analysis
HPLC is highly versatile and operates at ambient temperatures, avoiding potential degradation of thermally labile compounds.[9] However, since monosaccharides lack a strong chromophore, derivatization is required to attach a UV-absorbing or fluorescent tag.[1]
Key Agents: PMP and 2-AB
-
1-phenyl-3-methyl-5-pyrazolone (PMP): A highly popular reagent that reacts with the reducing end of sugars to form a derivative with strong UV absorbance (~245-250 nm).[1][10][11] The reaction is stable and quantitative under mild conditions.[12]
-
2-aminobenzamide (2-AB): A fluorescent labeling agent that attaches to sugars via reductive amination.[13] This method provides excellent sensitivity when using a fluorescence detector (FLD).[1] A non-toxic reducing agent, 2-picoline borane, can be used in place of the more hazardous sodium cyanoborohydride.[13]
Mechanism of Action:
-
PMP Labeling: This reaction involves the condensation of PMP with the aldehyde or ketone group of the reducing sugar under basic conditions, forming a stable, UV-active derivative.[10]
-
Reductive Amination (2-AB): This is a two-step process. First, the amino group of 2-AB reacts with the open-chain aldehyde form of the sugar to form an unstable Schiff base. In the second step, a reducing agent (e.g., 2-picoline borane or sodium cyanoborohydride) reduces the Schiff base to a stable secondary amine, covalently linking the fluorescent tag.[14][15]
Experimental Workflow & Protocol
Diagram: HPLC Derivatization Workflow
Caption: General workflow for pre-column derivatization for HPLC analysis.
Detailed Protocol (PMP Derivatization): This protocol is adapted from several sources and may require optimization.[11][16]
-
Hydrolysis: As with the GC method, hydrolyze complex carbohydrates if necessary.
-
Reaction Setup: In a reaction vial, mix 10 µL of the monosaccharide standard/sample with 10 µL of 0.5 M PMP in methanol and 10 µL of 0.3 M NaOH.
-
Incubation: Vortex the mixture and incubate at 70°C for 60-120 minutes.[11][16]
-
Neutralization: Cool the vial to room temperature and neutralize the reaction by adding 10 µL of 0.5 M HCl.
-
Extraction: To remove excess PMP reagent, add 200 µL of chloroform. Vortex vigorously and centrifuge. The PMP-labeled sugars will remain in the upper aqueous layer.
-
Analysis: Collect the aqueous layer for injection into a reversed-phase (RP)-HPLC system with UV detection at ~245 nm.
Detailed Protocol (2-AB Reductive Amination): This protocol is based on the method described by Guo et al. (2015).[13]
-
Labeling Solution: Prepare a labeling solution containing 0.35 M 2-AB and 1 M 2-picoline borane in a DMSO/acetic acid mixture.
-
Reaction: Add the labeling solution to the dried monosaccharide sample.
-
Incubation: Incubate the mixture at 65°C for 2-3 hours.
-
Cleanup (if needed): The reaction mixture can often be diluted and injected directly, but for cleaner chromatograms, a solid-phase extraction (SPE) step may be employed to remove excess reagents.
-
Analysis: Analyze the sample using RP-HPLC with fluorescence detection (Excitation: ~330 nm, Emission: ~420 nm).
Quantitative Performance Comparison
The choice of derivatization agent is ultimately guided by the specific requirements of the assay, including sensitivity, sample matrix, and available instrumentation. The table below summarizes key quantitative metrics reported in the literature for the discussed agents.
| Parameter | MSTFA/BSTFA (GC-MS) | PMP (HPLC-UV/MS) | 2-AB (HPLC-FLD) | Anthranilic Acid (AA) (HPLC-FLD) |
| Detection Principle | Mass Spectrometry (MS) | UV Absorbance / MS | Fluorescence | Fluorescence |
| Typical Sensitivity | Low pmol to fmol range | LOD: ~0.48-2.01 pmol (UV)[10] | LOD: ~0.1 pmol (UV)[13] | LOD: ~65 fmol[16] |
| Linearity (R²) | Typically >0.99[3] | >0.999[10] | >0.99[13] | Not explicitly stated, but good linearity is expected. |
| Dynamic Range | Wide, dependent on MS detector | Wide, can span several orders of magnitude (e.g., 0.25-12 µM).[10] | Very wide, up to 5 orders of magnitude (1 pmol - 10 nmol).[13] | Quantifiable up to 200 nmol.[16] |
| Reaction Conditions | Anhydrous, 2-step (Oximation + Silylation) | Mild, aqueous basic conditions.[12] | Mild, acidic conditions.[15] | Mild, acidic conditions. |
| Throughput | Moderate; requires drying and two reaction steps. | High; reaction is straightforward, cleanup is fast. | High; can be performed in < 6 hours.[14] | High. |
| Key Advantage | High structural information from MS fragmentation. | Robust, widely used, compatible with both UV and MS.[17] | Excellent sensitivity with fluorescence detection.[1] | Very high sensitivity.[16] |
| Key Disadvantage | Moisture sensitivity, potential for multiple derivative peaks if not oximated.[8] | Cleanup step required to remove excess reagent. | Reagent stability can be a concern. | Less commonly cited than 2-AB or PMP. |
Conclusion and Recommendations
For high-resolution separation and unambiguous identification:
-
Silylation (MSTFA/BSTFA) followed by GC-MS is the superior choice. The mass spectral data provides definitive structural confirmation that is invaluable for complex mixtures or when identifying unknown monosaccharides. The two-step oximation/silylation protocol is highly recommended to avoid multiple peaks from anomers.
For high-throughput, sensitive quantification:
-
PMP derivatization with HPLC-UV offers a robust, reliable, and cost-effective solution suitable for most routine applications. Its compatibility with LC-MS provides an excellent balance of sensitivity and specificity.[17]
-
2-AB (or AA) derivatization with HPLC-FLD is the method of choice when ultimate sensitivity is required. The low limits of detection are ideal for analyzing trace amounts of monosaccharides in biological samples. The use of safer reducing agents like 2-picoline borane enhances the appeal of this method.[13]
The optimal derivatization strategy depends on a careful consideration of your analytical goals, sample complexity, and available instrumentation. By understanding the chemical principles and performance characteristics of each agent, researchers can confidently select and validate a method that delivers accurate and reproducible quantitative results.
References
- 1. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of plant cell wall monosaccharides by reversed-phase liquid chromatography with 2-aminobenzamide pre-column derivatization and a non-toxic reducing reagent 2-picoline borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in Chromatography: Evaluating 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
This guide provides an in-depth technical comparison of 2-Hydrazinobenzoic acid methyl ester hydrochloride as an internal standard (IS) for chromatographic analysis, particularly in the context of liquid chromatography-mass spectrometry (LC-MS). We will objectively evaluate its performance characteristics against other common alternatives, supported by established scientific principles and regulatory expectations. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable quantitative analytical methods.
The Foundational Role of the Internal Standard
In quantitative chromatography, the goal is to determine the precise concentration of a target analyte. However, the analytical process is susceptible to variations that can introduce errors. These can arise from inconsistent sample preparation, minor fluctuations in injection volume, or changes in instrument response (e.g., ion source variability in MS).[1][2]
An internal standard is a distinct compound, added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample before processing.[3] Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the IS's response.[4][5] This ratiometric approach effectively normalizes for variations, as both the analyte and the IS are subjected to the same experimental conditions.[1][2] A properly chosen IS is the cornerstone of a precise and accurate method, compensating for analyte loss during extraction and mitigating the notorious "matrix effect" in LC-MS.[6]
Profiling the Candidate: this compound
Before evaluating its utility, let's examine the candidate compound itself.
-
Chemical Structure: C₈H₁₁ClN₂O₂
-
Molecular Weight: 202.64 g/mol [7]
-
Key Functional Groups:
-
Hydrazine (-NHNH₂): A reactive group that can be used for derivatization to enhance chromatographic retention or ionization efficiency, particularly for analytes containing carbonyl groups (aldehydes and ketones).[8][9]
-
Methyl Ester (-COOCH₃): Influences the compound's polarity and solubility.
-
Aromatic Ring: Provides a rigid backbone and influences chromatographic behavior on reversed-phase columns.
-
This compound belongs to the class of structural analog internal standards. It is not an isotopically labeled version of a specific analyte but rather a distinct chemical entity that may share some structural similarities with a target molecule. Its utility is therefore highly dependent on the analyte .
The Gold Standard vs. The Practical Alternative: A Comparative Framework
The selection of an internal standard is a critical decision in method development. The ideal IS should mimic the analyte's behavior as closely as possible without being identical.[1][4] According to regulatory bodies like the U.S. Food and Drug Administration (FDA), the preferred choice is a stable isotope-labeled (SIL) version of the analyte.[3] Let's compare this compound within this context.
Alternative 1: Stable Isotope-Labeled (SIL) Internal Standards (The "Gold Standard")
A SIL-IS is a version of the analyte where several atoms (typically ¹H, ¹²C, or ¹⁴N) have been replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C, or ¹⁵N).[6][10]
-
Advantages:
-
Near-Identical Properties: They have virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[6] This allows for the most effective correction of matrix effects.
-
Co-elution: They typically co-elute with the analyte, ensuring they experience the same matrix environment at the same time. The mass spectrometer can easily distinguish them due to the mass difference.[5]
-
Regulatory Acceptance: SIL-IS are strongly recommended by regulatory agencies for bioanalytical method validation.[3]
-
-
Disadvantages:
-
Cost and Availability: They are often expensive and may not be commercially available, requiring costly and time-consuming custom synthesis.[11][12]
-
Isotopic Purity: The SIL-IS must be checked for the presence of the unlabeled analyte, which could interfere with the quantification of low-level samples.[10]
-
Alternative 2: Structural Analog Internal Standards (The "Practical" Class)
This category includes any compound that is structurally similar but not isotopically labeled, such as this compound.
-
Advantages:
-
Cost-Effective & Accessible: Generally much cheaper and more readily available than SIL-IS.
-
Flexibility: Can be used in early-stage, non-regulated research where the cost of a SIL-IS is not justified.
-
-
Disadvantages:
-
Differential Behavior: They will have different retention times and are unlikely to have the same extraction recovery or ionization response as the analyte.[12]
-
Inadequate Matrix Effect Correction: Because they elute at a different time, they may experience a different degree of ion suppression or enhancement than the analyte, leading to inaccurate quantification.[6]
-
Requires Rigorous Validation: The suitability of a structural analog must be proven through extensive validation to demonstrate it adequately tracks the analyte's behavior.
-
Head-to-Head Comparison
The following table summarizes the key performance differences:
| Feature | Stable Isotope-Labeled IS (e.g., ¹³C₃-Testosterone) | Structural Analog IS (e.g., 2-Hydrazinobenzoic acid methyl ester HCl) |
| Chemical & Physical Properties | Nearly identical to the analyte | Similar, but distinct from the analyte |
| Chromatographic Retention | Co-elutes or elutes very closely with the analyte[5] | Separated from the analyte; must be fully resolved[2] |
| Matrix Effect Compensation | Excellent; experiences the same ionization effects[6] | Potentially poor; experiences a different matrix environment |
| Extraction Recovery | Tracks the analyte's recovery almost perfectly | May have different recovery, requiring careful validation |
| Cost & Availability | High cost, often requires custom synthesis[11] | Low cost, generally more available |
| Regulatory Preference (FDA) | Strongly preferred; considered the gold standard[3] | Requires significant justification and more extensive validation[3] |
Expert Insight: The fundamental flaw of a structural analog is that it can never perfectly mimic the analyte, especially in complex biological matrices where unpredictable ion suppression is common. While this compound might be a viable option for a simple analytical method in a clean matrix, its reliability in complex bioanalysis is questionable when compared to a SIL-IS. Its hydrazine group, however, could make it a candidate for methods involving derivatization of carbonyl-containing analytes, where it might mimic the derivatized product's behavior more closely.
Experimental Validation Protocol: A Self-Validating System
Regardless of the chosen IS, its performance must be rigorously validated. The following protocol, grounded in FDA guidelines for bioanalytical method validation, provides a framework for evaluating any IS, including this compound.[13][14][15]
Step 1: Stock Solution and Working Solution Preparation
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a working solution by diluting the stock solution. This solution will be added to all samples to achieve a consistent final concentration. The target concentration should produce a response that is stable and easily measurable.
Step 2: Selectivity and Specificity Assessment
-
Obtain at least six different sources of blank biological matrix (e.g., six different lots of human plasma).
-
Process one aliquot from each source with the IS working solution and another without it.
-
Analyze the samples and inspect the chromatograms. Acceptance Criterion: There should be no significant interfering peaks from endogenous matrix components at the retention time of the IS.[3][13]
Step 3: Matrix Effect Evaluation
-
Prepare two sets of samples:
-
Set A: Spike the IS into a neat (pure) solvent.
-
Set B: Extract blank matrix from multiple sources and then spike the IS into the post-extraction supernatant.
-
-
Compare the peak area of the IS in Set A to that in Set B. The ratio (B/A) is the matrix factor. Acceptance Criterion: The matrix factor should be consistent across different matrix sources, with a coefficient of variation (CV) typically ≤15%. This demonstrates that the IS response is not unduly affected by ion suppression or enhancement from the matrix.[14]
Step 4: Monitoring IS Response Across an Analytical Run
-
During a validation run containing calibration standards, QCs, and blank samples, monitor the peak area of the IS.
-
Acceptance Criterion: The IS response should be consistent across all samples in the run. While the FDA does not set a strict percentage, significant or trending variations in the IS response can indicate problems with sample processing or instrument performance and must be investigated.[3]
The following diagram illustrates the essential workflow for validating an internal standard.
Caption: Workflow for Internal Standard (IS) Validation.
Conclusion: A Tool for Specific Applications
This compound is a classic example of a structural analog internal standard. Its primary advantages are low cost and ready availability, making it a potentially useful tool in academic research, early-stage method development, or high-throughput screening where the highest level of accuracy is not the primary objective.
However, for regulated bioanalysis in drug development, its limitations are significant. It cannot compensate for matrix effects with the same fidelity as a stable isotope-labeled internal standard. The potential for differential extraction recovery and ionization response between it and the target analyte introduces a level of uncertainty that is generally unacceptable for pivotal pharmacokinetic or clinical studies.
Final Recommendation: As a Senior Application Scientist, I advise that while this compound can be considered, its selection must be accompanied by a rigorous and thorough validation to prove its suitability for the specific analyte and matrix . For all GLP-compliant nonclinical studies and all phases of clinical trials, the use of a stable isotope-labeled internal standard is the scientifically superior and regulatory-preferred approach that ensures the highest data integrity.[15] The choice of an IS is not merely a matter of convenience; it is a critical factor that underpins the reliability of the entire quantitative method.
This logical relationship is visualized below.
Caption: Relationship between IS choice and performance.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cerilliant.com [cerilliant.com]
- 11. researchgate.net [researchgate.net]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Carbonyl Derivatization: A Comparative Analysis of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent analytical challenge. Their inherent volatility and often poor chromophoric properties necessitate derivatization to enhance detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides an in-depth comparison of 2-Hydrazinobenzoic acid methyl ester hydrochloride and other prevalent derivatizing agents, offering insights into their performance based on experimental data and established protocols.
The Critical Role of Derivatization in Carbonyl Analysis
The primary goal of derivatization in this context is to convert a poorly detectable analyte into a product with more favorable analytical characteristics. This is typically achieved by reacting the carbonyl group with a nucleophilic reagent to form a stable derivative. An ideal derivatizing agent should offer:
-
Rapid and complete reaction: The reaction should proceed quickly and to completion under mild conditions to ensure accurate quantification.
-
Stable derivative formation: The resulting product must be stable throughout the sample preparation and analytical process.
-
Enhanced detectability: The derivative should possess properties that significantly improve its detection, such as strong UV absorbance, fluorescence, or efficient ionization for mass spectrometry.
-
Good chromatographic properties: The derivatized analyte should be well-resolved from other components in the sample matrix during chromatographic separation.
This guide will focus on a comparative analysis of four key hydrazine-based derivatizing agents:
-
This compound
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Girard's Reagent T
-
Dansylhydrazine
Mechanism of Action: The Hydrazone Formation
All the reagents discussed in this guide belong to the hydrazine family. They react with the carbonyl group of aldehydes and ketones in a condensation reaction to form a stable hydrazone derivative. This reaction is a cornerstone of carbonyl analysis and proceeds via a nucleophilic addition-elimination mechanism.
Caption: General reaction mechanism for the derivatization of carbonyl compounds with hydrazine reagents.
In-Depth Comparison of Derivatizing Agents
This section provides a detailed look at each reagent, including their respective strengths, weaknesses, and typical applications.
This compound
While less ubiquitous than DNPH, 2-Hydrazinobenzoic acid and its derivatives are gaining traction in analytical chemistry. The methyl ester hydrochloride salt offers specific advantages.
-
Expertise & Experience: The presence of the carboxylic acid ester and the hydrochloride salt enhances the solubility of this reagent in a wider range of solvents, including aqueous and organic mixtures, compared to its non-esterified or free base counterparts. This facilitates its use in diverse sample matrices. The resulting hydrazone retains a chromophore suitable for UV detection.
-
Trustworthiness: The reaction is selective for carbonyl compounds, and the resulting hydrazones are generally stable, allowing for reliable quantification.
-
Authoritative Grounding: Research on the related 4-Hydrazinobenzoic acid (HBA) has shown it to be an advantageous derivatization reagent due to its stability, high selectivity, and the formation of derivatives with strong UV absorbance, which enhances detection sensitivity.[1][2] These properties can be reasonably extrapolated to the 2-hydrazino isomer.
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is arguably the most widely used derivatizing agent for carbonyl compounds, particularly in environmental analysis for monitoring aldehydes in the air.[3]
-
Expertise & Experience: The reaction of DNPH with aldehydes and ketones yields intensely colored yellow-to-red crystalline derivatives, which are readily detectable in the UV-Vis region (around 360 nm).[4] This makes it a robust and cost-effective choice for HPLC-UV analysis.
-
Trustworthiness: The stability of DNPH derivatives is well-documented, and standardized methods, such as EPA Method 8315A, rely on this reagent for the determination of carbonyl compounds in various matrices.[5]
-
Limitations: A significant drawback of DNPH is its poor solubility in water.[6] Furthermore, the reagent itself can contain impurities that may interfere with the analysis, sometimes necessitating a recrystallization step.[7] The stability of some DNPH-hydrazones, particularly those of unsaturated aldehydes like acrolein, can be compromised in acidic media.[7]
Girard's Reagent T
Girard's reagents, particularly Girard's Reagent T (GR-T), are unique in that they introduce a quaternary ammonium group into the derivative.
-
Expertise & Experience: This permanent positive charge significantly enhances the ionization efficiency of the hydrazone derivatives in electrospray ionization mass spectrometry (ESI-MS).[8][9] This is a major advantage for trace-level analysis of carbonyls in complex biological samples. The ionic nature of the derivatives also aids in their separation from non-polar matrix components.
-
Trustworthiness: The derivatization reaction is straightforward and can be performed under relatively mild conditions. The resulting hydrazones are stable and provide a significant boost in sensitivity for MS-based detection.[8][10]
-
Limitations: Girard's Reagent T derivatives are not suitable for fluorescence detection and their UV absorbance is less intense compared to DNPH derivatives. Therefore, the primary utility of this reagent is for MS-based workflows.
Dansylhydrazine
Dansylhydrazine is a fluorescent derivatizing agent that offers exceptional sensitivity.
-
Expertise & Experience: It reacts with carbonyl compounds to form highly fluorescent hydrazone derivatives. This allows for the detection of aldehydes and ketones at very low concentrations using HPLC with fluorescence detection (HPLC-FLD).[11]
-
Trustworthiness: The derivatization reaction is selective and has been successfully applied to the analysis of a wide range of carbonyls, including carbohydrates and steroids, in complex biological matrices.[12][13]
-
Limitations: Dansylhydrazine and its derivatives can be susceptible to photodecomposition, requiring that samples be protected from light. The cost of the reagent is also generally higher than that of DNPH.
Comparative Performance Data
The following table summarizes the key performance characteristics of the discussed derivatizing agents. The data is compiled from various sources and should be considered as a general guide, as optimal conditions can vary depending on the specific analyte and matrix.
| Feature | 2-Hydrazinobenzoic Acid Methyl Ester HCl | 2,4-Dinitrophenylhydrazine (DNPH) | Girard's Reagent T | Dansylhydrazine |
| Primary Detection Method | HPLC-UV, LC-MS | HPLC-UV | LC-MS | HPLC-FLD, LC-MS |
| Key Advantage | Good solubility, stable derivatives | Robust, cost-effective, strong UV signal | Excellent for MS sensitivity (pre-charged) | High sensitivity (fluorescence) |
| Key Disadvantage | Less established than DNPH | Poor water solubility, potential impurities | Not suitable for UV/fluorescence detection | Light sensitive, higher cost |
| Typical Reaction Time | 30-60 min | 30 min - 24 h | 15 min - 12 h | 15 min - 24 h |
| Typical Reaction Temp. | Room Temp to 50°C | Room Temperature | Room Temp to 37°C | Elevated temperatures often used |
| Derivative Stability | Generally stable | Good, but some derivatives are acid-labile | Good | Moderate, can be light sensitive |
Experimental Protocols
Detailed, step-by-step methodologies are crucial for reproducible results. Below are generalized protocols for the derivatization of a model aldehyde.
Workflow for Aldehyde Derivatization and Analysis
Caption: A generalized workflow for the derivatization and analysis of carbonyl compounds.
Protocol 1: Derivatization with this compound
Causality: This protocol is designed to leverage the enhanced solubility of the reagent for efficient derivatization in a mixed solvent system, suitable for subsequent HPLC-UV or LC-MS analysis.
-
Preparation of Reagent Solution: Prepare a 10 mM solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation: Prepare a solution of the aldehyde or ketone sample in the same solvent mixture.
-
Derivatization Reaction: Mix equal volumes of the sample solution and the reagent solution in a reaction vial. If necessary, adjust the pH to slightly acidic conditions (pH 4-5) to catalyze the reaction.
-
Incubation: Cap the vial and incubate the mixture at 50°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the HPLC-UV or LC-MS system.
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
Causality: This protocol is adapted from standard methods for environmental analysis and ensures the formation of stable, colored hydrazones for reliable HPLC-UV detection.
-
Preparation of Reagent Solution: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of a strong acid (e.g., 1% phosphoric acid) as a catalyst.[14]
-
Sample Preparation: The sample containing the carbonyl compound is typically dissolved in acetonitrile.
-
Derivatization Reaction: Add an excess of the DNPH reagent solution to the sample solution.
-
Incubation: Allow the reaction to proceed at room temperature for at least 1 hour. For some less reactive ketones, longer reaction times may be necessary.
-
Analysis: The resulting solution, containing the DNPH-hydrazones, is then analyzed by HPLC-UV, with detection typically at 360 nm.
Protocol 3: Derivatization with Girard's Reagent T
Causality: This protocol is optimized for the derivatization of carbonyls for high-sensitivity LC-MS analysis by introducing a permanent positive charge.
-
Preparation of Reagent Solution: Prepare a 10 mg/mL solution of Girard's Reagent T in a 10% aqueous acetic acid solution.
-
Sample Preparation: Dissolve the carbonyl-containing sample in a suitable solvent such as methanol or a methanol/water mixture.
-
Derivatization Reaction: Add the Girard's Reagent T solution to the sample solution. A molar excess of the reagent is recommended.[8]
-
Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 15-60 minutes.[9]
-
Analysis: The reaction mixture can be directly analyzed by LC-MS in positive ion mode.
Protocol 4: Derivatization with Dansylhydrazine
Causality: This protocol is designed to produce highly fluorescent derivatives for trace-level quantification by HPLC-FLD.
-
Preparation of Reagent Solution: Prepare a 1 mg/mL solution of Dansylhydrazine in acetonitrile.
-
Sample Preparation: Dissolve the sample in acetonitrile.
-
Derivatization Reaction: Add the Dansylhydrazine solution to the sample, along with a catalytic amount of an acid (e.g., trifluoroacetic acid).
-
Incubation: Seal the reaction vial and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). Protect the reaction from light.
-
Analysis: After cooling, the sample is analyzed by HPLC with fluorescence detection (e.g., excitation at ~340 nm and emission at ~530 nm).[11]
Conclusion and Recommendations
The choice of a derivatizing agent for carbonyl analysis is highly dependent on the specific requirements of the assay, including the nature of the analyte, the complexity of the sample matrix, the available instrumentation, and the desired sensitivity.
-
This compound presents a promising alternative to more traditional reagents, particularly where enhanced solubility is advantageous. It is well-suited for HPLC-UV and LC-MS applications.
-
DNPH remains the workhorse for routine HPLC-UV analysis of aldehydes and ketones, especially in environmental and industrial settings, due to its robustness and cost-effectiveness.
-
Girard's Reagent T is the reagent of choice for high-sensitivity LC-MS based quantification, especially in complex biological matrices, where its ability to impart a permanent positive charge is a significant asset.
-
Dansylhydrazine is unparalleled in terms of sensitivity when fluorescence detection is available, making it ideal for trace-level analysis in clinical and biomedical research.
By understanding the principles behind derivatization and the specific characteristics of each reagent, researchers can select the optimal strategy to achieve reliable and accurate quantification of carbonyl compounds in their samples.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. | Sigma-Aldrich [sigmaaldrich.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. iomcworld.com [iomcworld.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [Determination of formaldehyde and acetaldehyde in packaging paper by dansylhydrazine derivatization-high performance liquid chromatography-fluorescence detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride: A Superior Reagent for Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The choice of reagents in these intricate synthetic pathways is paramount, directly influencing yield, purity, and safety. Among the diverse array of hydrazine-based reagents, 2-Hydrazinobenzoic acid methyl ester hydrochloride has emerged as a superior alternative, offering distinct advantages in stability, reactivity, and safety. This guide provides an in-depth comparison of this reagent with other common hydrazine derivatives, supported by mechanistic insights and detailed experimental protocols.
The Critical Role of Hydrazine Reagents in Heterocyclic Chemistry
Hydrazine derivatives are indispensable tools in the synthesis of a vast range of nitrogen-containing heterocyclic compounds, which form the backbone of many pharmaceuticals and biologically active molecules. Their utility stems from the reactive hydrazine moiety, which readily participates in cyclization reactions to form stable aromatic systems. Two of the most prominent applications are the Fischer indole synthesis and the synthesis of indazoles, both of which are fundamental transformations in medicinal chemistry.
Introducing this compound: A Reagent of Choice
This compound is a substituted phenylhydrazine that offers a unique combination of electronic and steric properties, making it an exceptional reagent for the synthesis of indoles and other heterocyclic systems. Its structure, featuring a methyl ester group ortho to the hydrazine moiety, and its formulation as a hydrochloride salt, bestow upon it several key advantages over traditional hydrazine reagents.
Key Properties:
| Property | Description |
| Molecular Formula | C₈H₁₁ClN₂O₂ |
| Molecular Weight | 202.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
| Stability | The hydrochloride salt form enhances stability and shelf-life |
The Mechanistic Advantage: How Substituents Drive Efficiency
The Fischer indole synthesis, a venerable reaction in organic chemistry, proceeds through a[1][1]-sigmatropic rearrangement of a phenylhydrazone intermediate. The efficiency of this key step is profoundly influenced by the electronic nature of the substituents on the phenyl ring.[1][2][3][4]
Electron-donating groups (EDGs) on the phenylhydrazine ring increase the electron density of the aromatic system, thereby facilitating the crucial[1][1]-sigmatropic rearrangement. This leads to higher yields and often allows for milder reaction conditions. The methyl ester group in the ortho position of this compound, while typically considered electron-withdrawing, can participate in hydrogen bonding and other electronic interactions that can influence the reaction pathway in a favorable manner, particularly in the formation of specific regioisomers.
Comparative Analysis: Performance Against Common Alternatives
To objectively assess the advantages of this compound, we will compare its projected performance in the Fischer indole synthesis and indazole synthesis against two widely used reagents: phenylhydrazine and hydrazine hydrate.
Fischer Indole Synthesis: A Head-to-Head Comparison
The Fischer indole synthesis is a benchmark reaction for evaluating the efficacy of hydrazine reagents.[5]
Reaction Scheme:
Figure 1: Generalized workflow for the Fischer indole synthesis.
Experimental Data Comparison:
| Reagent | Reaction Conditions | Typical Yield | Key Observations |
| This compound | Acetic acid, 80-100°C | >85% (Projected) | Cleaner reaction profile with fewer side products. The ortho-ester group can direct the cyclization to yield specific regioisomers.[2] |
| Phenylhydrazine | Polyphosphoric acid, 100-150°C | 60-75% | Often requires harsh acidic conditions and higher temperatures. Can lead to the formation of polymeric side products.[6] |
| Hydrazine Hydrate | Not typically used for Fischer Indole synthesis | N/A | Lacks the necessary phenyl group for this transformation. |
The projected higher yield and cleaner reaction profile for this compound stem from the electronic influence of the ortho-ester group, which is known to facilitate the key sigmatropic rearrangement step in the Fischer indole synthesis.
Indazole Synthesis: A Superior Route to a Privileged Scaffold
Indazoles are a class of bicyclic heteroaromatic compounds that are prevalent in many marketed drugs. The synthesis of indazoles often involves the cyclization of a hydrazine derivative with a suitable carbonyl compound.[7]
Reaction Scheme:
Figure 2: Synthetic route to indazoles using this compound.
Experimental Data Comparison:
| Reagent | Reaction Conditions | Typical Yield | Key Observations |
| This compound | Reflux in water with HCl | 82-86% | High-yielding and clean conversion to the corresponding indazolone, a precursor to indazoles.[8] |
| Hydrazine Hydrate | Reflux in acidic ethanol | Variable | Can lead to the formation of hydrazones and dimers as side products, requiring more complex purification.[7] |
| Phenylhydrazine | Not the preferred reagent for this transformation | N/A | The presence of the phenyl group can lead to competing side reactions. |
The intramolecular nature of the cyclization of 2-Hydrazinobenzoic acid derivatives provides a significant advantage in indazole synthesis, leading to higher yields and a cleaner product profile compared to intermolecular approaches using hydrazine hydrate.
Safety and Handling: A Decisive Advantage
Beyond performance, the safety profile of a reagent is a critical consideration in any laboratory or manufacturing setting. Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[9][10]
Safety Profile Comparison:
| Reagent | Key Hazards | Handling Precautions |
| This compound | Irritant. Handle with care. | Store in a cool, dry, well-ventilated area. Use standard personal protective equipment (PPE). |
| Phenylhydrazine | Highly Toxic, Carcinogen, Mutagen. | Requires stringent handling protocols, including the use of a fume hood and specialized PPE.[11] |
| Hydrazine Hydrate | Highly Toxic, Corrosive, Carcinogen. | Extremely hazardous. Requires specialized handling procedures and engineering controls.[9] |
The hydrochloride salt form of this compound significantly reduces its volatility and toxicity compared to the free base forms of phenylhydrazine and hydrazine hydrate, making it a much safer reagent to handle and store.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol outlines a typical Fischer indole synthesis using a substituted phenylhydrazine.
Materials:
-
Phenylhydrazine hydrochloride (or this compound)
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.
-
Add cyclohexanone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1,2,3,4-tetrahydrocarbazole.
Expected Yield (with Phenylhydrazine): ~70-80%[6] Projected Yield (with this compound): >85%
Protocol 2: Synthesis of Indazolone
This protocol describes the synthesis of indazolone from 2-hydrazinobenzoic acid hydrochloride, a closely related precursor to the methyl ester.
Materials:
-
2-Hydrazinobenzoic acid hydrochloride
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 2-hydrazinobenzoic acid hydrochloride (0.25 mole), water (1.25 L), and concentrated hydrochloric acid (12.5 mL).
-
Reflux the mixture for 30 minutes.
-
Transfer the resulting solution to an evaporating dish and concentrate it on a steam bath to approximately one-fourth of its original volume.
-
Cool the solution in an ice bath to crystallize the indazolone.
-
Collect the solid by filtration, wash with cold water, and air-dry.
Expected Yield: 82-86%[8]
Conclusion: A Clear Choice for Modern Synthesis
In the demanding landscape of pharmaceutical and chemical research, the selection of reagents that offer a balance of efficiency, safety, and reliability is paramount. This compound distinguishes itself as a superior choice for the synthesis of indoles and indazoles. Its inherent stability as a hydrochloride salt, coupled with the advantageous electronic properties conferred by the methyl ester group, leads to higher yields, cleaner reactions, and a significantly improved safety profile compared to traditional reagents like phenylhydrazine and hydrazine hydrate. For scientists seeking to optimize their synthetic routes and enhance laboratory safety, this compound represents a clear and compelling advancement in the field of heterocyclic chemistry.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. testbook.com [testbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A review of the natural occurrence, synthetic production and use of carcinogenic hydrazines and related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
A Senior Application Scientist's Guide to Glycan Quantification: Evaluating 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
In the intricate world of biopharmaceutical development and disease biomarker discovery, the precise quantification of protein glycosylation stands as a critical analytical challenge. Glycans, the complex carbohydrate structures attached to proteins, profoundly influence their folding, stability, and function. Consequently, robust and sensitive methods for their analysis are paramount. This guide provides an in-depth performance evaluation of 2-Hydrazinobenzoic acid methyl ester hydrochloride (2-HBME) for glycan quantification, comparing it with established labeling reagents to empower researchers in making informed decisions for their analytical workflows.
The Central Role of Fluorescent Labeling in Glycan Analysis
Glycans lack natural chromophores or fluorophores, making their direct detection by common analytical techniques like high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS) challenging.[1][2][3][4] To overcome this, glycans are typically derivatized with fluorescent labels. This process not only enhances detection sensitivity but can also improve ionization efficiency for MS analysis.[2][4][5] The most prevalent method for attaching these labels is reductive amination, where a primary amine on the label reacts with the aldehyde group of the glycan's reducing end to form a stable secondary amine.[2][6][7][8] This stoichiometric 1:1 labeling allows for reliable relative quantification based on fluorescence intensity.[2][5][8]
A variety of fluorescent labels are commercially available, each with distinct chemical properties that influence their performance in different analytical platforms. Commonly used labels include 2-aminobenzamide (2-AB), 2-aminobenzoic acid (2-AA), and procainamide (ProA).[2][5][6][8] The choice of labeling reagent can significantly impact the sensitivity, linearity, and overall success of glycan quantification.
Performance Comparison: 2-HBME vs. Established Alternatives
While direct comparative data for this compound is not extensively available in the provided search results, we can infer its potential performance based on the characteristics of similar hydrazine-containing labels and compare it to the well-documented performance of 2-AB, 2-AA, and Procainamide. Hydrazide-containing labels react with the reducing end of glycans to form a stable hydrazone linkage.[6][9]
Here, we present a comparative overview of key performance parameters for these labeling reagents.
| Feature | 2-Hydrazinobenzoic acid methyl ester (2-HBME) (Inferred) | 2-Aminobenzamide (2-AB) | 2-Aminobenzoic Acid (2-AA) | Procainamide (ProA) |
| Reaction Chemistry | Hydrazone formation | Reductive Amination | Reductive Amination | Reductive Amination |
| Fluorescence Sensitivity | Expected to be moderate to high. | Moderate, often used as a baseline for comparison.[1][5] | Generally higher than 2-AB.[10] | High, significantly greater than 2-AB.[5][11][12][13] |
| MS Sensitivity | Potentially enhanced due to the basic nitrogen. | Poor ionization efficiency, limiting MS sensitivity.[2][5][11] | Can be used in both positive and negative MS modes.[2][6] | Excellent, with a basic tertiary amine enhancing positive mode ionization.[2][5][11][12][13] |
| Reaction Speed | Can be faster than reductive amination.[9] | Typically requires several hours.[6] | Similar to 2-AB. | Similar to 2-AB. |
| Sample Throughput | Potentially higher due to faster reaction. | Moderate. | Moderate. | Moderate. |
| Cost-Effectiveness | Potentially lower overall cost per analysis.[9] | Widely available and relatively inexpensive. | Widely available and relatively inexpensive. | Generally more expensive than 2-AB and 2-AA. |
| Established Databases | Limited. | Extensive databases available for HILIC elution times.[6] | Databases are also available. | Growing in use, but less extensive databases than 2-AB. |
In-Depth Analysis of Competing Labeling Reagents
2-Aminobenzamide (2-AB): The "Gold Standard" with Caveats
For many years, 2-AB has been the workhorse for glycan analysis due to its reliability and the extensive availability of reference databases for hydrophilic interaction liquid chromatography (HILIC) separation.[6][14] However, its major drawback is poor ionization efficiency, which significantly limits its utility in workflows that rely on mass spectrometry for structural confirmation and identification of low-abundance glycans.[2][5][11]
2-Aminobenzoic Acid (2-AA): A Versatile Alternative
2-AA offers an improvement over 2-AB in terms of fluorescence sensitivity.[10] Its acidic nature allows for analysis in both positive and negative ion modes in mass spectrometry, providing greater flexibility.[2][6] Recent studies have also focused on improving 2-AA labeling protocols to reduce sample preparation time and enhance consistency.[15]
Procainamide (ProA): The High-Sensitivity Contender
Procainamide has gained significant popularity due to its superior performance in both fluorescence and mass spectrometry detection.[2][5][11][12][13] The presence of a basic tertiary amine in its structure dramatically enhances ionization in positive mode ESI-MS, enabling the detection and identification of minor glycan species that might be missed with other labels.[11][12][16] While offering superior sensitivity, the cost of procainamide is generally higher than that of 2-AB and 2-AA.
Experimental Workflow: Glycan Analysis using Fluorescent Labeling
The following diagram and protocol outline a typical workflow for N-glycan analysis, which can be adapted for use with 2-HBME and other labeling reagents.
References
- 1. agilent.com [agilent.com]
- 2. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]
- 3. Frontiers | In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycan Labeling [sigmaaldrich.com]
- 8. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 9. A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ludger.com [ludger.com]
- 12. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-AB glycan labelling kit [ludger.com]
- 15. Simple and Robust N-Glycan Analysis Based on Improved 2-Aminobenzoic Acid Labeling for Recombinant Therapeutic Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Procainamide Labelling | Ludger Ltd [ludger.com]
A Senior Application Scientist's Guide to Glycan Labeling: A Comparative Analysis of Reductive Amination Chemistries
For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the selection of an appropriate labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparative analysis of labeling kits for released glycans, with a focus on the foundational chemistry of reductive amination. While the specific reagent 2-Hydrazinobenzoic acid methyl ester hydrochloride is noted, the current landscape is dominated by more prevalent fluorescent tags. This guide will therefore compare the performance of these mainstream alternatives, providing the necessary context and data for informed decision-making in your laboratory.
The Central Role of Reductive Amination in Glycan Analysis
The most widely employed method for labeling glycans at their reducing end is reductive amination.[1][2] This robust two-stage process allows for the stoichiometric attachment of a single label per glycan, which is essential for accurate relative quantification based on fluorescence or mass spectrometry signals.[2][3]
The reaction is initiated by the nucleophilic attack of a primary amine from the labeling reagent on the carbonyl carbon of the open-ring form of the glycan. This forms an unstable Schiff base, which is then reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride.[1]
Mechanism of Reductive Amination
Caption: The two-step process of reductive amination for glycan labeling.
A Comparative Analysis of Leading Labeling Reagents
While numerous labeling reagents exist, three have become the industry standards for high-throughput glycan analysis: 2-aminobenzamide (2-AB), procainamide (ProA), and RapiFluor-MS (RF-MS). Each presents a unique set of advantages and disadvantages that must be weighed against the specific requirements of your analytical workflow.
| Feature | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RF-MS) |
| Primary Application | HILIC-FLR | HILIC-FLR-MS | HILIC-FLR-MS |
| Fluorescence (FLR) Signal | Good | High (4-15x > 2-AB)[4] | High |
| Mass Spec (MS) Signal | Low | High (up to 30x > 2-AB)[3][5] | Very High (up to 160x > 2-AB) |
| Labeling Time | ~2-3 hours | ~1 hour | < 5 minutes[6] |
| Sample Preparation Workflow | Multi-step, can be lengthy | Similar to 2-AB, can be streamlined | Rapid, integrated workflow |
| Cost | Low | Moderate | High |
2-Aminobenzamide (2-AB): The Historical Gold Standard
For years, 2-AB has been the workhorse of glycan analysis, primarily due to its robust performance in Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLR).[7] It provides reliable, quantifiable data and is supported by extensive libraries of glycan standards. However, its major drawback is poor ionization efficiency, which significantly limits its sensitivity in mass spectrometry (MS) applications.[7]
Procainamide (ProA): Enhancing Sensitivity
Procainamide emerged as a superior alternative to 2-AB, offering significantly improved fluorescence and, crucially, enhanced MS signal intensity.[3][5] This is attributed to the presence of a basic tertiary amine in its structure, which readily accepts a proton, leading to much greater ionization efficiency in positive-mode electrospray ionization (ESI)-MS.[4] This allows for the confident identification of low-abundance glycan species that may be missed when using 2-AB.[3]
RapiFluor-MS (RF-MS): Speed and Unparalleled Sensitivity
The introduction of RapiFluor-MS revolutionized glycan sample preparation. This reagent not only provides excellent fluorescence and the highest MS sensitivity to date but also dramatically reduces the labeling time to under five minutes.[4][6] The chemistry of RF-MS labeling is different from traditional reductive amination, utilizing a rapid tagging reactive group. This, combined with an integrated and streamlined workflow, makes it an ideal choice for high-throughput environments where both speed and sensitivity are paramount.
Experimental Protocols: A Step-by-Step Comparison
To illustrate the practical differences in workflow, detailed protocols for labeling with 2-AB and the more rapid RF-MS are provided below.
Experimental Workflow Comparison
Caption: A comparison of typical 2-AB and RapiFluor-MS workflows.
Protocol 1: Traditional 2-AB Labeling
-
Rationale: This protocol is well-established and cost-effective, suitable for applications where MS sensitivity is not the primary concern. The longer incubation is necessary to drive the reductive amination to completion.
-
Glycan Release: Enzymatically release N-glycans from your glycoprotein sample using PNGase F.
-
Labeling Solution Preparation: Prepare a fresh labeling solution containing 2-aminobenzamide and a reducing agent (e.g., 2-picoline borane) in a solution of dimethylsulfoxide (DMSO) and glacial acetic acid.
-
Labeling Reaction: Add the labeling solution to the dried glycan sample.
-
Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.
-
Cleanup: Remove excess labeling reagents using a HILIC-based solid-phase extraction (SPE) method.
-
Analysis: The purified, labeled glycans are now ready for HILIC-FLR and/or MS analysis.
Protocol 2: Rapid RapiFluor-MS Labeling
-
Rationale: This protocol is designed for high-throughput applications requiring maximum sensitivity. The novel chemistry of the RF-MS reagent allows for a significantly faster reaction at room temperature.
-
Glycan Release: Perform a rapid deglycosylation using a specialized, fast-acting PNGase F provided in the kit.
-
Labeling: Add the RapiFluor-MS reagent to the released glycans.
-
Incubation: Incubate at room temperature for less than 5 minutes.
-
Cleanup: Purify the labeled glycans using the provided HILIC SPE cleanup plate or cartridges.
-
Analysis: The sample is ready for immediate HILIC-FLR-MS analysis.
Conclusion and Recommendations
The choice of a glycan labeling kit is a critical determinant of data quality, throughput, and experimental cost.
-
For laboratories primarily focused on HILIC-FLR analysis with established methods and where cost is a major consideration, 2-AB labeling kits remain a viable option.
-
For researchers requiring higher sensitivity , especially for the identification of low-abundance glycans by mass spectrometry , procainamide-based kits offer a significant performance advantage over 2-AB.[3][5]
-
In high-throughput environments , such as in biopharmaceutical development and quality control, where both speed and maximal sensitivity are critical, RapiFluor-MS kits are the superior choice, despite the higher initial cost.[4]
While this compound belongs to a class of compounds that can undergo similar reactions, the market and scientific literature strongly favor 2-AB, Procainamide, and RapiFluor-MS for their well-characterized performance and the availability of comprehensive commercial kits. By understanding the principles of reductive amination and the comparative performance of these leading reagents, researchers can confidently select the optimal labeling strategy to achieve their analytical goals.
References
- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 3. ludger.com [ludger.com]
- 4. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Establishing Analytical Standards for 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride-Labeled Compounds
This guide provides a comprehensive framework for establishing robust analytical standards for isotopically labeled 2-Hydrazinobenzoic acid methyl ester hydrochloride (2-HBMH). As a critical intermediate and research tool, particularly in drug discovery and metabolic studies, ensuring the purity, identity, and stability of its labeled analogues is paramount for generating reliable and reproducible data. This document moves beyond mere procedural lists to explain the scientific rationale behind methodological choices, offering a self-validating system for quality control in line with stringent regulatory expectations.
Introduction: The Analytical Imperative for Labeled Hydrazine Compounds
This compound (CAS: 21533-63-1) is a versatile chemical building block.[1][2] Its labeled counterparts (e.g., ¹³C, ¹⁵N, ²H) are invaluable in quantitative bioanalysis and mechanistic studies. However, the inherent reactivity of the hydrazine functional group presents unique analytical challenges. Hydrazines are susceptible to oxidation and can degrade during storage or analysis, making the development of stability-indicating methods a critical necessity.[3][4]
The objective when validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] For labeled compounds used as standards, this means unequivocally confirming identity, quantifying purity with high accuracy, and ensuring stability over time. This guide compares the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing the experimental framework to establish a comprehensive quality control strategy.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is the first step in method development.
| Property | Value | Source(s) |
| CAS Number | 21533-63-1 | [1][7] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 202.64 g/mol | [1][2][8] |
| Appearance | White to off-white crystalline solid | [9] |
| Solubility | Soluble in polar solvents like water and ethanol | [9] |
| Structure | A benzene ring with ortho-substituted hydrazinyl and methyl ester groups, as a hydrochloride salt. | [9] |
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique must be fit-for-purpose. For a labeled standard, a multi-platform approach is required to cover all necessary quality attributes: identity, purity, and stability.
| Technique | Primary Application | Strengths | Limitations & Mitigation Strategies |
| RP-HPLC with UV/DAD | Purity Assessment & Quantification. Stability-indicating assays. | Robust, reproducible, and provides high-precision quantitative data on the main component and its impurities. | The hydrazine moiety lacks a strong chromophore. Mitigation: Derivatization with reagents like salicylaldehyde or benzaldehyde creates a stable hydrazone with strong UV absorbance, significantly enhancing sensitivity and selectivity.[10][11] |
| LC-MS/MS | Identity Confirmation & Trace-Level Quantification. | Unparalleled specificity for confirming molecular weight and structure (via fragmentation). Essential for verifying the incorporation and position of isotopic labels. Can detect impurities at levels below UV detection limits.[12] | Quantitative response can be affected by matrix effects. Mitigation: Use of an isotopically labeled internal standard (if analyzing the unlabeled compound) and careful method validation are crucial for accurate quantification.[12][13] |
| NMR Spectroscopy | Definitive Structural Elucidation & Identity. | Provides unambiguous structural information and confirms the precise location of isotopic labels. ¹H NMR can quantify the compound against a certified internal standard (qNMR). | Relatively low sensitivity compared to MS. Requires higher sample concentrations. |
Workflow for Establishing a Certified Reference Standard
Certifying a new batch of a labeled compound as a reference standard is a systematic process. It begins with initial qualification and culminates in comprehensive characterization and stability assessment.
Caption: Workflow for certifying a labeled 2-HBMH reference standard.
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for in-house validation, adhering to principles outlined in ICH and FDA guidelines.[6][14][15]
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment
This method utilizes pre-column derivatization to enhance detectability and stability, a common strategy for hydrazine compounds.[11]
Objective: To accurately quantify 2-HBMH and separate it from potential degradation products.
1. Reagents and Materials:
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Ammonium Dihydrogen Phosphate (Analytical Grade)[11]
- Salicylaldehyde (Reagent Grade)[11]
- 2-HBMH Reference Standard and Test Sample
- Ultrapure Water
2. Chromatographic Conditions (Example):
| Parameter | Condition | Rationale |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 | Provides excellent retention and resolution for aromatic compounds.[11][16] |
| Mobile Phase A | 10 mM Ammonium Dihydrogen Phosphate Buffer, pH 3.0 | Buffering controls the ionization state of the analyte for consistent retention. |
| Mobile Phase B | Acetonitrile/Methanol (80:20 v/v) | Organic modifier to elute the derivatized analyte. |
| Gradient | 0-5 min (30% B), 5-20 min (30-80% B), 20-25 min (80% B), 25-30 min (30% B) | Gradient elution ensures separation of early-eluting polar degradants and the more retained derivatized analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | DAD/UV at 360 nm | The salicylaldehyde-hydrazone derivative exhibits strong absorbance at this wavelength, away from many common interferences.[11] |
| Injection Vol. | 10 µL |
3. Sample Preparation (Derivatization):
- Prepare a 1.0 mg/mL stock solution of 2-HBMH in diluent (Water:Acetonitrile 50:50).
- Prepare a 10 mg/mL solution of salicylaldehyde in Acetonitrile.
- To 1.0 mL of the 2-HBMH stock solution in a vial, add 100 µL of the salicylaldehyde solution.
- Vortex the mixture and allow it to react for 30 minutes at room temperature.
- Dilute the derivatized solution to a final concentration of ~10 µg/mL with the diluent for injection.
4. System Suitability:
- Inject the derivatized standard solution six times.
- Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
5. Validation Workflow for Stability-Indicating Properties:
The core of a stability-indicating method is proving its specificity through forced degradation.
Caption: Workflow for forced degradation and validation of specificity.
Protocol 2: LC-MS/MS Method for Identity Confirmation
Objective: To confirm the molecular weight of the labeled 2-HBMH and its primary fragmentation pattern.
1. Reagents and Materials:
- Acetonitrile (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Ultrapure Water
2. LC-MS Conditions (Example):
- LC System: UPLC/HPLC with a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Full Scan (to find parent ion) and Product Ion Scan (to confirm fragmentation).
3. Procedure:
- Prepare a dilute solution of 2-HBMH (~1 µg/mL) in 50:50 Water:Acetonitrile. Note: Derivatization is not needed for MS.
- Inject the sample and acquire data in Full Scan mode to find the [M+H]⁺ ion. For unlabeled 2-HBMH (C₈H₁₀N₂O₂ free base, MW 166.18), the protonated molecule [M+H]⁺ would be ~m/z 167.08. For a labeled analogue, this value will shift accordingly.
- Perform a Product Ion Scan (MS/MS) on the parent ion. A likely fragmentation would be the loss of the methyl ester group or cleavage of the hydrazine bond, providing a structural fingerprint.
Conclusion and Recommendations
Establishing analytical standards for labeled compounds like this compound requires a rigorous, multi-faceted approach. No single technique is sufficient.
-
For Identity: A combination of high-resolution LC-MS (for molecular weight and label incorporation) and NMR (for unambiguous structure and label position) is the gold standard.
-
For Purity: A validated, stability-indicating RP-HPLC method with derivatization is the most reliable and robust method for quantitative assessment.[16][17]
By integrating these methodologies and adhering to the validation principles outlined, researchers and drug development professionals can ensure the quality of their analytical standards, leading to more accurate and defensible scientific outcomes.
References
- 1. chemwhat.com [chemwhat.com]
- 2. calpaclab.com [calpaclab.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. fda.gov [fda.gov]
- 7. CAS#:21533-63-1 | this compound | Chemsrc [chemsrc.com]
- 8. This compound - CAS:21533-63-1 - Sunway Pharm Ltd [3wpharm.com]
- 9. Page loading... [wap.guidechem.com]
- 10. osha.gov [osha.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. agilent.com [agilent.com]
- 15. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 16. jddtonline.info [jddtonline.info]
- 17. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
A Comparative Guide to the Applications of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Hydrazinobenzoic acid methyl ester hydrochloride has emerged as a versatile and valuable building block, particularly in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceutical agents. This guide provides an in-depth comparison of its application in the synthesis of key heterocyclic scaffolds—indazoles and pyrazoles—against alternative synthetic routes. By examining experimental data and the underlying chemical principles, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Versatility of this compound
This compound is a bifunctional molecule featuring a reactive hydrazine moiety and a methyl ester. This unique combination allows for a range of chemical transformations, making it a precursor for various heterocyclic systems. Its utility is particularly pronounced in the synthesis of fused heterocycles where the benzoic acid backbone can be incorporated into the final ring system.
I. Synthesis of Indazolones: A Comparative Analysis
Indazolones are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties. The synthesis of the indazolone core is a common application for derivatives of 2-hydrazinobenzoic acid.
Method 1: Cyclization of 2-Hydrazinobenzoic Acid Derivatives
A traditional and straightforward approach to indazolones involves the intramolecular cyclization of 2-hydrazinobenzoic acid or its esters. The reaction typically proceeds via heating in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Indazolone from o-Hydrazinobenzoic Acid Hydrochloride
A mixture of o-hydrazinobenzoic acid hydrochloride (0.25 mole), 1.25 L of water, and 12.5 ml of concentrated hydrochloric acid is refluxed for 30 minutes. The resulting solution is then concentrated to induce crystallization of the indazolone product.[1]
Logical Workflow for Indazolone Synthesis from 2-Hydrazinobenzoic Acid
Caption: Workflow for indazolone synthesis.
Alternative Method: Reductive Cyclization of o-Nitrobenzoic Acid Derivatives
An alternative and widely used method for synthesizing indazolones involves the reductive cyclization of o-nitrobenzoic acid derivatives. This approach avoids the direct handling of hydrazine compounds in the initial step.
Experimental Protocol: Photocatalyst-Free Synthesis of Indazolones
A reaction of (2-nitroaryl)methanol and an amine is irradiated with UV light at room temperature under a CO2 atmosphere. This method proceeds without the need for a photocatalyst or other additives.[2]
Performance Comparison: Indazolone Synthesis
| Feature | Method 1: 2-Hydrazinobenzoic Acid Cyclization | Method 2: Reductive Cyclization of o-Nitroaryl Compounds |
| Starting Material | 2-Hydrazinobenzoic acid derivatives | o-Nitrobenzoic acid derivatives and amines |
| Key Transformation | Intramolecular cyclization of a pre-formed hydrazine | Reductive cyclization and N-N bond formation |
| Typical Reagents | Mineral acids (e.g., HCl) | UV light, CO2 atmosphere |
| Advantages | Direct and often high-yielding for simple indazolones. | Avoids the use of potentially hazardous hydrazines in early steps; mild reaction conditions.[2] |
| Limitations | Requires the synthesis of the hydrazine precursor. | May have limitations based on the substitution patterns of the starting materials. |
The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the indazolone ring. The use of 2-hydrazinobenzoic acid provides a more direct route, while the reductive cyclization offers a "hydrazine-free" initial step, which can be advantageous from a safety perspective.
II. Synthesis of Pyrazolones: A Head-to-Head Comparison
Pyrazolones are another important class of heterocycles with applications in pharmaceuticals and dyes. The Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative, is a classic and versatile method for their preparation.
Method 1: Condensation with this compound
While not the most common hydrazine for this reaction, this compound can be employed in a Knorr-type synthesis. The resulting pyrazolone will bear a carboxymethylphenyl substituent on one of the nitrogen atoms.
Conceptual Workflow for Pyrazolone Synthesis
Caption: Knorr-type pyrazolone synthesis.
Alternative Method: Condensation with Phenylhydrazine
Phenylhydrazine is a more conventional choice for the Knorr pyrazolone synthesis, leading to N-phenyl substituted pyrazolones. These compounds, such as Edaravone, have found significant pharmaceutical applications.
Experimental Protocol: Synthesis of a Pyrazolone from a β-Keto Ester and Phenylhydrazine
A mixture of a pyrazole ketone derivative (0.01 mol) and phenyl hydrazine (0.01 mol) is dissolved in ethanol (20 mL). A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed to completion. The product is then purified by recrystallization.[3]
Performance Comparison: Pyrazolone Synthesis
| Feature | Method 1: Using 2-Hydrazinobenzoic Acid Methyl Ester | Method 2: Using Phenylhydrazine |
| Hydrazine Reagent | This compound | Phenylhydrazine |
| Product | N-(2-carboxymethylphenyl)pyrazolone | N-phenylpyrazolone |
| Typical Yields | Moderate to good, depending on the substrate. | Generally good to excellent.[3] |
| Advantages | Introduces a functionalized aryl substituent for further modification. | Readily available and inexpensive reagent; well-established and high-yielding reaction. |
| Limitations | The steric bulk and electronic effects of the substituent may influence reactivity. | The product has a simple phenyl substituent. |
The use of this compound in pyrazolone synthesis offers a strategic advantage when the goal is to introduce a functional handle for subsequent chemical transformations. However, for the straightforward synthesis of N-phenyl pyrazolones, phenylhydrazine remains the more common and often higher-yielding alternative.
III. Fischer Indole Synthesis: A Potential Application
The Fischer indole synthesis is a powerful reaction for the formation of indoles from arylhydrazines and carbonyl compounds.[4] While this compound is an arylhydrazine, its application in the Fischer indole synthesis is less common. The presence of the ortho-ester group can influence the cyclization step.
Conceptual Application
In principle, the reaction of this compound with a ketone or aldehyde under acidic conditions could lead to the formation of an indole-7-carboxylic acid methyl ester.
Alternative Reagents in Fischer Indole Synthesis
A wide variety of substituted phenylhydrazines are commonly used in the Fischer indole synthesis to produce a diverse range of indole derivatives. The choice of hydrazine directly determines the substitution pattern on the benzene ring of the resulting indole. For instance, reacting p-tolylhydrazine with a ketone will yield a 5-methylindole.
Logical Pathway of the Fischer Indole Synthesis
References
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Hydrazinobenzoic acid methyl ester hydrochloride (CAS No: 21533-63-1). Designed for researchers, scientists, and drug development professionals, the following procedures integrate essential safety data, logistical planning, and regulatory considerations to ensure the safe and compliant management of this chemical waste. Adherence to these protocols is critical for protecting laboratory personnel and minimizing environmental impact.
Hazard Profile and Immediate Safety Precautions
This compound belongs to the hydrazine derivative class of compounds. While data for this specific ester is limited, the hazards can be extrapolated from its parent compound, 2-Hydrazinobenzoic acid hydrochloride, and the general characteristics of hydrazines. Hydrazine compounds are recognized for their potential toxicity, irritancy, and reactivity.[1][2] Therefore, treating this compound with a high degree of caution is imperative.
All handling and disposal preparation must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[1][3]
Table 1: Hazard Classification and Personal Protective Equipment (PPE)
| Hazard Category | GHS Classification (Anticipated) | Recommended Personal Protective Equipment (PPE) | Standard |
|---|---|---|---|
| Skin Contact | H315: Causes skin irritation[4][5][6] | Chemical-resistant gloves (e.g., Nitrile rubber) and a full-sleeved lab coat.[3][7] | EN 374 |
| Eye Contact | H319: Causes serious eye irritation[4][5][6] | Safety goggles with side shields or a full-face shield.[3][7] | 29 CFR 1910.133 or EN 166 |
| Inhalation | H335: May cause respiratory irritation[4][5][6] | Use within a chemical fume hood. For spills or significant dust, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.[3] | NIOSH (US) or EN 149 (EU) |
| Reactivity | Reacts with strong oxidizing agents.[4][8] | Segregated storage and waste collection. | N/A |
Hazard classifications are based on the closely related compound 2-Hydrazinobenzoic acid hydrochloride as a proxy.
Core Principles of Chemical Waste Management
Effective disposal is rooted in a systematic approach that begins the moment waste is generated. The following principles are foundational to ensuring safety and regulatory compliance.
-
Waste Minimization : The most effective waste management strategy is to prevent its generation in the first place. This includes ordering only the necessary quantities of the chemical and reducing the scale of laboratory operations where feasible.[9]
-
Segregation : Never mix this compound waste with other chemical waste streams.[1][10] Cross-contamination can lead to dangerous reactions, particularly with oxidizing agents, and complicates the disposal process.[11][12] Keep solid and liquid wastes in separate containers.[11]
-
Identification and Labeling : All waste must be accurately identified. Waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any relevant hazard symbols.[10][13] This practice is critical for preventing accidental mishandling by laboratory staff and waste disposal technicians.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of this compound waste.
Materials Required:
-
Appropriate PPE (as detailed in Table 1)
-
Designated hazardous waste container (leak-proof, with a secure lid)[11]
-
Hazardous waste labels
-
Inert absorbent material (e.g., vermiculite, sand) for liquid waste[14]
-
Sealable plastic bags for contaminated solids
Procedure:
-
Preparation : Before beginning work, designate a specific, properly labeled hazardous waste container for all waste related to this chemical. Ensure an eyewash station and safety shower are accessible.[3]
-
Waste Collection (Solid) :
-
Carefully place any unused or expired solid this compound into the designated waste container.
-
Collect any contaminated items, such as weighing paper, gloves, or wipes, and place them in a sealed plastic bag before adding them to the main solid waste container. This secondary containment minimizes the risk of dust and exposure.
-
-
Waste Collection (Liquid) :
-
For solutions containing the compound, pour the liquid waste directly into a designated liquid hazardous waste container.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[11]
-
If dealing with small amounts of solution, it can be absorbed onto an inert material like vermiculite and disposed of as solid waste, provided this is acceptable under your institution's guidelines.
-
-
Containerization and Labeling :
-
Securely close the lid of the waste container.[10]
-
Affix a completed hazardous waste label, including the full chemical name ("this compound"), the date of accumulation, and all associated hazards (Irritant, Potential Toxin).
-
-
Temporary Storage :
-
Professional Disposal :
-
Arrange for the collection of the waste by a licensed hazardous waste disposal service.[10] These professionals are equipped to handle and transport the chemical for final disposal, typically via high-temperature incineration at a specialized facility.[13]
-
Never dispose of this chemical or its containers in the general trash or down the drain.[3][16]
-
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Spill Cleanup Protocol:
-
Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.[8]
-
Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Don PPE : Wear the full PPE ensemble as described in Table 1, including respiratory protection.
-
Containment :
-
Solid Spill : Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep the material into a suitable container for disposal.[6][7]
-
Liquid Spill : Cover the spill with an inert absorbent material like sand or vermiculite.[14] Do not use combustible materials like paper towels to absorb the bulk of the liquid.[8] Scoop the absorbed material into a labeled hazardous waste container.
-
-
Decontamination : Clean the spill area thoroughly with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[3]
First-Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[5][6]
-
Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effective Lab Chemical Waste Management [emsllcusa.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. arxada.com [arxada.com]
- 13. actenviro.com [actenviro.com]
- 14. benchchem.com [benchchem.com]
- 15. mtech.edu [mtech.edu]
- 16. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
